Cy5.5 DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGNBPOXZSARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58N4O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cy5.5 DBCO: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a key reagent in bioorthogonal chemistry. It details its mechanism of action, provides quantitative data, and outlines experimental protocols for its use in bioconjugation, cellular imaging, and other advanced research applications.
Core Concepts: Structure and Bioorthogonal Reactivity
Cy5.5 DBCO is a fluorescent labeling reagent that combines the near-infrared Cy5.5 fluorophore with a dibenzocyclooctyne (DBCO) moiety.[1] The Cy5.5 dye is a bright and photostable fluorophore with excitation and emission maxima in the near-infrared spectrum, a region with minimal autofluorescence from biological samples.[2][3] The DBCO group is a strained alkyne that is central to its utility in "click chemistry".[1]
The key to this compound's function lies in its ability to undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[][5] This reaction is a type of bioorthogonal chemistry, meaning it can occur within a living system without interfering with native biochemical processes.[6] The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide (B81097) group to form a stable triazole linkage.[6] A significant advantage of this mechanism is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][6] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures and pH.[6]
Quantitative Data
The following table summarizes the key quantitative properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 678 nm | [3][7] |
| Emission Maximum (λem) | 694 nm | [3][7] |
| Molar Extinction Coefficient | 190,000 cm⁻¹M⁻¹ | [3][7] |
| Molecular Weight | 1161.34 g/mol | [2][3][7] |
| Solubility | Water, DMSO, DMF | [3][7] |
| Purity | >95% (HPLC) | [3][7] |
| Storage Conditions | -20°C, desiccated, protected from light | [3][5] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a cornerstone of bioorthogonal chemistry. The reaction between this compound and an azide-modified molecule is a concerted [3+2] cycloaddition. The high ring strain of the DBCO moiety significantly lowers the activation energy for the reaction with an azide, allowing for rapid and specific covalent bond formation under physiological conditions.
Experimental Protocols
Below is a generalized protocol for labeling azide-modified biomolecules with this compound. This protocol should be optimized for specific applications.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, antibody, or cell)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Spin desalting columns or dialysis equipment for purification
Protocol for Labeling Proteins in Solution:
-
Prepare Stock Solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any azide-containing components.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Purification: Remove the unreacted this compound by size exclusion chromatography using a spin desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 678 nm (for Cy5.5 concentration).
Protocol for Live Cell Labeling:
-
Cell Preparation: Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azide-modified sugar).
-
Prepare Labeling Solution: Prepare a working solution of this compound in a serum-free cell culture medium at a final concentration of 20-100 µM.[8]
-
Cell Labeling: Wash the cells with PBS and then incubate them with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.[8]
-
Washing: Wash the cells three to four times with PBS to remove any unbound probe.
-
Imaging: The labeled cells can now be visualized using fluorescence microscopy with appropriate filter sets for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm).
Experimental Workflow
The following diagram illustrates a typical workflow for labeling and imaging live cells using this compound.
References
Cy5.5 DBCO: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cyanine5.5 (Cy5.5) DBCO, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. This document, intended for researchers, scientists, and professionals in drug development, details the spectral properties, experimental protocols, and key applications of this versatile molecule.
Core Properties of Cy5.5 DBCO
This compound is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions. This bioorthogonal conjugation method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The fluorescence of this compound is largely insensitive to pH variations between 4 and 10, making it suitable for a wide range of biological applications.
The key spectral properties of this compound are summarized in the table below. It is important to note that these values may vary slightly between different suppliers.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 673 - 684 nm | [1][2] |
| Emission Maximum (λem) | 691 - 710 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.21 | [1][2] |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | [5] |
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The utility of this compound lies in its ability to participate in SPAAC reactions. The DBCO group possesses a strained triple bond that readily reacts with an azide (B81097) group to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.
Caption: Diagram illustrating the SPAAC reaction between this compound and an azide-modified biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
General Workflow for Labeling Biomolecules
A typical experimental workflow for labeling a biomolecule with this compound via SPAAC involves the introduction of an azide group into the target molecule, followed by the click reaction with this compound, and subsequent purification of the conjugate.
Caption: A flowchart outlining the key steps for labeling biomolecules using this compound.
Protocol 1: Labeling of Proteins
This protocol provides a general guideline for labeling azide-modified proteins with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM.
-
Reaction Setup:
-
Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution at a molar ratio of 10-20 fold excess of the dye. The final DMSO concentration should be kept below 10%.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
Protocol 2: Labeling of Live Cells
This protocol describes the surface labeling of azide-modified live cells.
Materials:
-
Cells with azide groups incorporated into their surface glycans (e.g., by metabolic labeling with an azide-containing sugar)
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest the azide-modified cells and wash them with PBS.
-
Labeling:
-
Resuspend the cells in a suitable buffer at a density of 1 x 10⁶ cells/mL.
-
Add this compound to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells two to three times with PBS to remove any unbound dye.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy using appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm long-pass).
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research areas:
-
In Vivo Imaging: The near-infrared emission of Cy5.5 allows for deep tissue penetration, making it ideal for non-invasive imaging in small animal models to track the biodistribution of labeled cells, antibodies, or nanoparticles.
-
Drug Targeting and Delivery: this compound can be used to label drug delivery vehicles or therapeutic molecules to monitor their localization and accumulation at target sites.
-
Glycan Imaging: Through metabolic labeling with azide-functionalized sugars, this compound enables the visualization and tracking of glycans in living cells and organisms.
-
Protein and Nucleic Acid Labeling: The specific and efficient labeling of proteins and nucleic acids allows for their detection and tracking in various biological assays.
Conclusion
This compound is a powerful near-infrared fluorescent probe that, through its participation in strain-promoted azide-alkyne cycloaddition, offers a robust and versatile method for labeling a wide array of biomolecules. Its excellent spectral properties and biocompatible conjugation chemistry make it an indispensable tool for researchers and professionals in the fields of cell biology, drug development, and in vivo imaging.
References
An In-depth Technical Guide to Cy5.5 DBCO Fluorescent Dye
For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of the Cy5.5 dibenzocyclooctyne (DBCO) fluorescent dye, a near-infrared (NIR) probe renowned for its utility in copper-free click chemistry applications.
Core Properties and Characteristics
Cy5.5 DBCO is a bright and photostable fluorescent dye that is spectrally similar to other common dyes such as Alexa Fluor® 680 and DyLight® 680. A key feature of this dye is its DBCO group, which facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This "click chemistry" reaction allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[4][2][5]
The fluorescence of this compound is stable across a wide pH range (pH 4 to 10) and its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.[6] While it is water-soluble and hydrophilic, which helps to reduce non-specific binding, it is generally not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background.[6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, compiled from various sources.
Table 1: Spectroscopic Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 678 nm | [6][7][8] |
| Emission Maximum (λem) | 694 nm | [6][7] |
| Extinction Coefficient (ε) | 190,000 - 198,000 M⁻¹cm⁻¹ | [6][7][9][10] |
| Quantum Yield (Φ) | 0.2 | [9][10] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | ~1161.3 g/mol | [6][7] |
| Solubility | Water, DMSO, DMF | [6][7][9][11] |
| Appearance | Blue solid | [6] |
| Storage Conditions | -20°C, desiccated, in the dark | [7][9][11] |
Experimental Protocols
The primary application of this compound is the labeling of azide-modified molecules through copper-free click chemistry. Below are detailed methodologies for cell surface labeling and subsequent detection via flow cytometry, synthesized from established protocols.[12][13][14]
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide (B81097) Sugars
This protocol describes the introduction of azide groups onto the surface of cells, preparing them for reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a suitable vessel.
-
Prepare a stock solution of the azide-modified sugar in a biocompatible solvent (e.g., DMSO).
-
Add the azide-modified sugar to the cell culture medium at a final concentration typically ranging from 25 to 50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
After the incubation period, wash the cells twice with PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with this compound.
Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry
This protocol details the "click" reaction between the azide-labeled cells and this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Serum-free cell culture medium or PBS
-
FACS buffer (PBS containing 1-2% FBS and 1 mM EDTA)
-
Flow cytometry tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration (typically 10-20 µM).
-
Resuspend the azide-labeled cells in the this compound labeling solution.
-
Incubate the cells for 30 to 60 minutes at 37°C, protected from light.
-
Following incubation, wash the cells three times with FACS buffer to remove any unreacted this compound.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Analyze the labeled cells using a flow cytometer with excitation and emission filters appropriate for Cy5.5 (e.g., 633 nm or 647 nm laser for excitation and a ~695 nm emission filter).[11]
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Cell Tracking and Imaging: Labeled cells can be tracked in vitro and in vivo to study cell migration, proliferation, and fate.
-
Drug Delivery and Targeting: The conjugation of this compound to drug delivery vehicles (e.g., nanoparticles, liposomes) allows for the visualization and quantification of their biodistribution and cellular uptake.
-
Glycobiology: As demonstrated in the protocol, this compound is instrumental in studying glycans and their roles in cellular processes.
-
Bioconjugation: The specific and efficient nature of the click reaction enables the straightforward labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various downstream applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound, 1857352-95-4 | BroadPharm [broadpharm.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lunanano.ca [lunanano.ca]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cy5.5 DBCO: An In-Depth Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Cy5.5 dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye functionalized with a strained alkyne group. This combination makes it a powerful tool for copper-free click chemistry, enabling the precise labeling of azide-modified biomolecules in complex biological systems. Its exceptional brightness, photostability, and water solubility make it a preferred choice for a wide range of applications, from in vitro assays to in vivo imaging. This technical guide provides a comprehensive overview of the solubility and stability of Cy5.5 DBCO, offering critical data and protocols to aid researchers in its effective application.
Core Properties of this compound
This compound is characterized by its excellent photophysical properties and its utility in bioorthogonal conjugation reactions.[1][2] The DBCO moiety allows for a highly specific and efficient reaction with azides without the need for a cytotoxic copper catalyst, a significant advantage for live-cell and in vivo studies.[3]
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in various experimental settings. Generally described as a water-soluble and hydrophilic dye, its solubility can be influenced by the specific solvent and the presence of salts.[1][4][5]
| Solvent/Buffer | Reported Solubility | Estimated Quantitative Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| Water | Water-soluble, Hydrophilic[1][4][5] | > 1 | > 0.86 | Sulfonated cyanine (B1664457) dyes exhibit high water solubility.[] |
| Phosphate-Buffered Saline (PBS) | Soluble in aqueous buffers[7] | ≥ 1.25[8] | ≥ 1.08 | Expected to be readily soluble for most biological applications. |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] | > 10 | > 8.6 | A common solvent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[4][5] | > 10 | > 8.6 | Another common organic solvent for stock solution preparation. |
| Dichloromethane (DCM) | Soluble[5] | > 5 | > 4.3 | Useful for certain organic synthesis and purification steps. |
Note: Estimated quantitative solubility values are based on available data for this compound and similar cyanine dyes. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.
Stability of this compound
The stability of this compound under various conditions is crucial for ensuring the reliability and reproducibility of experimental results. This includes its pH stability, photostability, and chemical stability.
pH Stability
The fluorescence of this compound is notably stable over a wide pH range. It is reported to be pH-insensitive from pH 4 to pH 10, making it suitable for a variety of biological and chemical environments without significant loss of fluorescent signal.[1][4]
Photostability
This compound is described as a bright and photostable near-IR probe.[1][4] Cyanine dyes, in general, are known for their high photostability, which allows for prolonged imaging and repeated measurements with minimal photobleaching.[9][10][11]
Chemical Stability and Compatibility
The chemical stability of both the cyanine dye and the DBCO moiety is essential for successful bioconjugation and subsequent applications.
-
DBCO Moiety: The DBCO group is stable in aqueous buffers and does not react with endogenous functional groups like amines and hydroxyls, ensuring bioorthogonality.[3] However, it can exhibit some reactivity with thiols (sulfhydryl groups), although this reaction is significantly slower than the reaction with azides.[12][13] For applications involving free thiols, it is advisable to perform control experiments or use thiol-blocking agents if necessary. The DBCO group can also be sensitive to strong oxidizing agents.
-
Cyanine Dye: The cyanine core structure is generally chemically stable.[][14] However, prolonged exposure to harsh chemical conditions should be avoided.
Storage and Handling
For optimal stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[4][5] When dissolved in organic solvents like DMSO, stock solutions are typically stable for several months at -20°C.[15]
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound. Below are methodologies for key experiments related to solubility, stability, and a typical bioconjugation reaction.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the quantitative aqueous solubility of this compound.
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Photostability
This protocol provides a method for evaluating the photostability of this compound-conjugated biomolecules.
Caption: Experimental workflow for assessing the photostability of this compound.
Protocol for Copper-Free Click Chemistry Bioconjugation
This protocol describes a general procedure for labeling an azide-modified protein with this compound.
Caption: Workflow for bioconjugation using this compound via copper-free click chemistry.
Signaling Pathways and Logical Relationships
The primary utility of this compound is in the labeling and subsequent detection of biomolecules. The logical relationship for its application in a typical cell-surface labeling experiment is depicted below.
Caption: Logical workflow for cell-surface labeling using this compound.
Conclusion
This compound stands out as a robust and versatile near-infrared fluorescent probe for copper-free click chemistry applications. Its favorable solubility in aqueous buffers and common organic solvents, combined with its excellent pH and photostability, makes it an ideal choice for a wide array of bioconjugation and imaging experiments. By understanding its core properties and adhering to optimized protocols, researchers can effectively leverage this compound to achieve high-quality, reproducible results in their drug development and life science research endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 1857352-95-4 | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Dibenzocyclooctyne-Cy5.5 (DBCO-Cy5.5) | 荧光染料 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
Understanding Cy5.5 DBCO for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe, for in vivo imaging applications. This guide details the core principles of its application, quantitative data, experimental protocols, and visual representations of its use in bioorthogonal chemistry for advanced biological research and drug development.
Core Principles of Cy5.5 DBCO in In Vivo Imaging
This compound is a vital tool in molecular imaging, leveraging the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, also known as copper-free click chemistry, allows for the covalent labeling of biomolecules in living systems without interfering with native biological processes.
The Cy5.5 fluorophore is a bright and photostable cyanine (B1664457) dye that emits in the near-infrared (NIR) spectrum. This is particularly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this wavelength range. The DBCO group is a cyclooctyne (B158145) derivative that reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This reaction is biocompatible as it proceeds at physiological temperatures and pH without the need for a cytotoxic copper catalyst.
This technology enables researchers to pre-label biomolecules of interest (e.g., proteins, glycans, or nanoparticles) with an azide (B81097) group, either through metabolic labeling or direct chemical modification. Subsequent administration of this compound allows for the in vivo visualization and tracking of these azide-tagged molecules.
Data Presentation: Properties and In Vivo Performance of this compound
The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 678 nm | [1] |
| Emission Maximum (λem) | 694 nm | [1] |
| Molar Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | [1] |
| Molecular Weight | ~1161.34 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Quantum Yield | Not specified in the provided results | |
| Optimal Laser Line | 670 nm | [2] |
Table 2: Representative In Vivo Biodistribution of Cy5.5-Conjugated Agents in Tumor-Bearing Mice
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) or Signal Intensity | Time Point | Animal Model | Labeled Molecule | Reference(s) |
| Tumor | ~5-fold higher fluorescence vs. control | 48 hours | LS174T colon cancer xenograft | DBCO-Cy5 after Ac₄ManAz labeling | [3] |
| Tumor | ~1.52-fold higher fluorescence vs. control | 48 hours | LS174T colon cancer xenograft | DBCO-Cy5 after DCL-AAM labeling | [3] |
| Tumor | High specific accumulation | 24 hours | Lymphoid tumor xenograft | Rituximab-Cy5.5 | [4][5] |
| Liver | High uptake | 0.5 - 24 hours | ICR mice | Free Cy5.5 dye | [6] |
| Liver | High uptake | 24 hours | BGC-823 xenograft | Cy5.5-GX1 peptide | [7] |
| Kidneys | Moderate uptake | 24 hours | BGC-823 xenograft | Cy5.5-GX1 peptide | [7] |
| Lungs | High initial uptake, then clearance | 0.5 hours | ICR mice | Cy5.5-labeled TCL-SPIONs | [6] |
| Spleen | Maintained fluorescence over 28 days | 28 days | ICR mice | Cy5.5-labeled TCL-SPIONs | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in in vivo imaging. Below are representative protocols for protein labeling and in vivo imaging.
Protocol for Labeling an Azide-Modified Antibody with this compound
This protocol outlines the general steps for conjugating this compound to an antibody that has been functionalized with azide groups.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Antibody Solution: Dissolve the azide-modified antibody in the reaction buffer to a concentration of 2-10 mg/mL.
-
Prepare the this compound Solution: Allow the vial of this compound to warm to room temperature. Dissolve the this compound in DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.
-
Conjugation Reaction: Add the this compound solution to the antibody solution. The molar ratio of dye to protein typically ranges from 5:1 to 15:1 and should be optimized for the specific antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
Purification: Purify the Cy5.5-labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 678 nm (for Cy5.5).
Protocol for In Vivo Tumor Imaging with Cy5.5-Labeled Antibody
This protocol describes a typical workflow for imaging tumors in a xenograft mouse model using a Cy5.5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
Cy5.5-labeled antibody.
-
Sterile PBS or other appropriate vehicle.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Probe Administration: Inject the Cy5.5-labeled antibody (typically 50-100 µg) intravenously (i.v.) via the tail vein. The injection volume is usually 100-200 µL.
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use appropriate filter sets for Cy5.5 (e.g., Excitation: 670 nm, Emission: 700 nm long pass)[2].
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse, dissect the tumor and major organs, and image them ex vivo to confirm the in vivo findings and assess biodistribution.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway for the application of this compound.
Experimental Workflow: Metabolic Labeling and In Vivo Imaging
This workflow demonstrates the use of metabolic glycoengineering to introduce azide groups onto cell surface glycans for subsequent labeling with this compound.
Logical Relationship: Pre-targeting Strategy for Tumor Imaging
This diagram illustrates a two-step pre-targeting approach where an azide-modified targeting moiety is first administered, followed by the smaller, rapidly clearing this compound for imaging.
Signaling Pathway: EGFR Signaling in Cancer
This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer research where this compound-labeled antibodies can be used for imaging.
This compound-conjugated antibodies targeting EGFR can be used to visualize tumors overexpressing this receptor, providing insights into tumor localization and response to therapy targeting this pathway[8].
Conclusion
This compound has emerged as a powerful tool for in vivo imaging, enabling researchers to visualize and quantify biological processes in living organisms with high sensitivity and specificity. Its utility in bioorthogonal, copper-free click chemistry allows for a wide range of applications, from tracking cell populations to evaluating the pharmacokinetics of targeted therapies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in preclinical research and drug development, paving the way for new discoveries in diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. mdpi.com [mdpi.com]
- 8. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Specificity of Cy5.5 DBCO in Azide-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reactivity and specificity of Cyanine5.5-Dibenzocyclooctyne (Cy5.5 DBCO). It delves into the quantitative aspects of its performance, detailed experimental protocols for its application, and visual representations of the underlying chemical and logical frameworks. This document is intended to serve as a critical resource for professionals in research, discovery, and drug development who are leveraging bioorthogonal chemistry for advanced applications.
Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The conjugation of this compound to azide-modified molecules is governed by the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] The driving force behind this reaction is the significant ring strain within the dibenzocyclooctyne (DBCO) moiety.[3] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), enabling the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][3][4]
This copper-free nature is a significant advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), as it allows for applications in living cells and whole organisms where copper toxicity is a concern.[][6] The reaction is highly bioorthogonal, meaning the DBCO and azide groups are mutually reactive and generally inert to the vast array of functional groups present in complex biological systems, such as amines, thiols, and carboxylic acids.[][7] This ensures exceptional specificity and minimizes off-target reactions, leading to the formation of a stable triazole linkage.[1][7]
The reaction kinetics of DBCO with azides are remarkably fast, with second-order rate constants reported to be as high as 1 M⁻¹s⁻¹.[8][9] This rapid reactivity allows for efficient labeling even at low concentrations of reactants.[]
Quantitative Data
The photophysical and chemical properties of this compound are critical for its utility in fluorescence-based applications. The following tables summarize key quantitative data for this molecule.
| Property | Value | References |
| Molecular Weight | 1161.34 g/mol | [10][11][12] |
| CAS Number | 1857352-95-4 | [10][11][12] |
| Appearance | Blue solid | [10][11] |
| Solubility | Water, DMSO, DMF | [11][12] |
| Property | Value | References |
| Excitation Maximum (λ_abs_) | 678 - 684 nm | [12][13] |
| Emission Maximum (λ_em_) | 694 - 710 nm | [12][13] |
| Molar Extinction Coefficient (ε) | 190,000 - 198,000 L⋅mol⁻¹⋅cm⁻¹ | [11][12][13] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [13][14] |
| pH Sensitivity | Fluorescence is insensitive from pH 4 to 10 | [10][11] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound. It is important to note that optimal conditions, such as molar ratios and incubation times, may need to be empirically determined for specific applications.[15]
General Protocol for Labeling Azide-Modified Proteins
This protocol outlines the fundamental steps for conjugating this compound to a protein that has been previously functionalized with an azide group.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, this buffer must not contain sodium azide. [15][16]
-
Spin desalting columns or dialysis equipment for purification.[15]
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.[16]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO or DMF. For example, dissolve 1 mg of this compound in a sufficient volume of solvent to achieve a 10 mM concentration.[16]
-
Labeling Reaction: Add a 2-4 fold molar excess of the this compound solution to the azide-modified protein solution.[15] The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to maintain protein stability.[16]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15][16] Protect the reaction from light to prevent photobleaching of the Cy5.5 dye.
-
Purification: Remove unreacted this compound using a spin desalting column or by dialysis against the reaction buffer.[15]
-
Characterization: Confirm the conjugation and determine the degree of labeling using SDS-PAGE and UV-Vis spectrophotometry. The conjugate will exhibit a higher molecular weight than the unlabeled protein on the gel. The degree of labeling can be calculated from the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5).[16]
Protocol for Labeling Live Cells with Azide-Modified Surface Glycans
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups.
Materials:
-
Cells with azide-modified surface glycans (e.g., after incubation with an azide-derivatized sugar like Ac4ManNAz)
-
This compound
-
DMSO or DMF
-
Dulbecco's Phosphate-Buffered Saline (DPBS) with 1% Fetal Bovine Serum (FBS)
-
4% formaldehyde (B43269) in DPBS (for fixing)
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining.[17][18]
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. If metabolically labeling, incubate the cells with an azide-derivatized metabolite (e.g., 50 µM Ac4ManNAz) for 2-3 days.[18] Wash the cells twice with DPBS containing 1% FBS.[17]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 5 mM).[17]
-
Labeling: Dilute the this compound stock solution in DPBS with 1% FBS to a final concentration of 5-30 µM.[17] Incubate the cells with the labeling solution for 30-60 minutes at room temperature in the dark.[17]
-
Washing: Wash the cells four times with DPBS containing 1% FBS to remove unreacted dye.[17]
-
Fixing (Optional): Fix the cells with 4% formaldehyde in DPBS for 15-20 minutes at room temperature.[17][19]
-
Counterstaining (Optional): Wash the cells with DPBS and incubate with a nuclear stain like Hoechst 33342 or DAPI for 15 minutes at room temperature.[17][18]
-
Washing: Wash the cells two times with DPBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation ~635 nm, Emission ~650-700 nm) and the nuclear stain.[18]
Visualizations
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with this compound and its reaction with azides.
Caption: SPAAC Reaction of this compound with an Azide.
Caption: Workflow for Biomolecule Labeling.
Caption: Advantages of the SPAAC Reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. This compound, 1857352-95-4 | BroadPharm [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lunanano.ca [lunanano.ca]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. interchim.fr [interchim.fr]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
The Role of Cy5.5 DBCO in Bioorthogonal Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of Cy5.5 Dibenzocyclooctyne (DBCO) in bioorthogonal labeling. Cy5.5 DBCO has emerged as a powerful tool in chemical biology, enabling the fluorescent labeling of biomolecules in complex biological systems with high specificity and minimal perturbation. This guide provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.
Core Principles of this compound in Bioorthogonal Labeling
This compound is a fluorescent probe consisting of a Cy5.5 fluorophore linked to a dibenzocyclooctyne (DBCO) moiety. The Cy5.5 dye is a near-infrared (NIR) fluorophore known for its brightness and photostability, making it well-suited for in vivo imaging applications due to reduced autofluorescence from biological tissues in this spectral region.[1][2]
The DBCO group is the reactive handle that enables bioorthogonal labeling through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This reaction is a type of "click chemistry" that occurs between the strained alkyne of the DBCO and an azide (B81097) group (-N3).[3] The inherent ring strain of the cyclooctyne (B158145) ring in DBCO allows the reaction to proceed rapidly and efficiently without the need for a cytotoxic copper(I) catalyst, which is required for the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]
The bioorthogonal nature of the SPAAC reaction lies in the fact that both the azide and the cyclooctyne are abiotic functional groups that do not participate in or interfere with native biological processes.[3] This allows for the specific labeling of azide-modified biomolecules within living cells, tissues, and even whole organisms.[4]
The general workflow for using this compound in bioorthogonal labeling involves two main steps:
-
Introduction of an Azide Handle: The target biomolecule (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically modified to incorporate an azide group. A common strategy is metabolic glycan engineering, where cells are fed with an azide-containing sugar analog that is incorporated into newly synthesized glycans.[4]
-
Labeling with this compound: The azide-modified biomolecule is then treated with this compound. The DBCO moiety reacts specifically with the azide group, forming a stable triazole linkage and covalently attaching the Cy5.5 fluorophore to the target.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various sources. These values are essential for designing and quantifying experiments.
| Property | Value | Source(s) |
| Molecular Weight | ~1161.34 g/mol | [5] |
| Excitation Maximum (λex) | 675 - 678 nm | [5] |
| Emission Maximum (λem) | 694 - 707 nm | [5] |
| Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ at λex | [5] |
| Quantum Yield (Φ) | ~0.2 - 0.28 (for Cy5.5 dye) | |
| Second-Order Rate Constant | 0.32 - 1.22 M⁻¹s⁻¹ (for sulfo-DBCO with azides) | [6] |
| Solubility | Water, DMSO, DMF | [5] |
Note: The quantum yield and reaction rate constant can vary depending on the specific molecular environment, solvent, pH, and temperature.[6]
Experimental Protocols and Visual Workflows
This section provides detailed methodologies for key experiments using this compound, accompanied by Graphviz diagrams illustrating the workflows.
Metabolic Labeling of Cell Surface Glycans and Flow Cytometry Analysis
This protocol describes the labeling of cell surface sialoglycans with this compound for subsequent analysis by flow cytometry.
Experimental Protocol:
-
Metabolic Labeling:
-
Culture cells of interest to 70-80% confluency.
-
Replace the culture medium with fresh medium containing 25-50 µM of an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz).
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans. Include a negative control of cells cultured without the azido-sugar.
-
-
Cell Harvesting and Washing:
-
Gently wash the cells twice with warm phosphate-buffered saline (PBS).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells three times with a staining buffer (e.g., PBS with 1% BSA) by centrifugation at 300 x g for 5 minutes.
-
-
This compound Labeling:
-
Prepare a 10-50 µM working solution of this compound in the staining buffer.
-
Resuspend the cell pellet in the this compound solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing and Analysis:
-
Wash the cells three times with the staining buffer.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for Cy5.5 (e.g., excitation at ~640 nm, emission at ~695 nm).
-
Workflow for metabolic labeling and flow cytometry analysis.
In Vivo Tracking of Labeled Exosomes
This protocol outlines a general procedure for labeling exosomes with this compound and tracking their biodistribution in a murine model.[6]
Experimental Protocol:
-
Metabolic Labeling of Parent Cells:
-
Culture exosome-producing cells (e.g., cancer cell line) in the presence of an azide-modified precursor (e.g., Ac4ManNAz) for 2-3 days.
-
-
Exosome Isolation:
-
Isolate exosomes from the cell culture supernatant using a standard protocol, such as differential ultracentrifugation or a commercial exosome isolation kit.
-
-
This compound Labeling of Exosomes:
-
Resuspend the isolated exosomes in PBS.
-
Add this compound to a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted this compound by size exclusion chromatography or dialysis.
-
-
In Vivo Administration and Imaging:
-
Administer the Cy5.5-labeled exosomes to the animal model (e.g., via intravenous injection).
-
At various time points (e.g., 1, 4, 24 hours post-injection), perform whole-body in vivo imaging using an imaging system capable of detecting near-infrared fluorescence (e.g., IVIS).
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, tumor, etc.).
-
Image the excised organs to determine the exosome biodistribution with higher resolution.
-
Workflow for in vivo tracking of labeled exosomes.
Construction of an Antibody-Drug Conjugate (ADC)
This workflow illustrates the use of this compound in a multi-step synthesis of a fluorescently labeled antibody-drug conjugate for tracking and therapeutic purposes.[7]
Logical Relationship:
-
Antibody Modification: An antibody is first enzymatically modified to introduce an azide-containing linker at a specific site.
-
Drug-Linker Synthesis: A cytotoxic drug is conjugated to a DBCO-containing linker.
-
Click Reaction: The azide-modified antibody is reacted with the DBCO-drug linker via SPAAC to form the ADC.
-
Fluorescent Labeling (Optional): For tracking purposes, a portion of the antibody can be separately labeled with this compound if an azide is introduced at another site, or the drug-linker itself could be fluorescent. This diagram depicts a dual-labeling strategy.
References
- 1. In vivo exosome imaging: applications of diverse visualization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A robust and quantitative method for tracking liposome contents after intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cy5.5 DBCO for Near-Infrared Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent dye tailored for advanced bio-orthogonal labeling and in vivo imaging. We will delve into its core properties, detailed experimental protocols for its application, and the underlying principles of its use in targeted drug delivery and cellular imaging.
Core Properties and Advantages of Cy5.5 DBCO
This compound is a bright and photostable cyanine (B1664457) dye functionalized with a DBCO group, enabling copper-free click chemistry.[1][2] This bio-orthogonal reaction allows for the covalent labeling of azide-modified biomolecules with high specificity and efficiency, even in complex biological environments.[1][3] Its fluorescence in the NIR spectrum (excitation ~678 nm, emission ~694 nm) is a key advantage for in vivo applications, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, facilitating comparison and experimental design.
| Property | Value | References |
| Excitation Maximum (λ_max) | 678 nm | [4] |
| Emission Maximum (λ_em) | 694 nm | [4] |
| Molar Extinction Coefficient | 190,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.2 | [5] |
| Molecular Weight | ~1161.34 g/mol | |
| Solubility | Water, DMSO, DMF | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for antibody conjugation and in vivo imaging.
Antibody Conjugation with this compound-NHS Ester
This protocol outlines the steps for labeling an antibody with a this compound-NHS ester, preparing it for subsequent conjugation to an azide-modified molecule.
1. Pre-conjugation Antibody Preparation:
-
Ensure the antibody is purified and at a concentration of 1-2 mg/mL in a buffer free of amines (e.g., PBS).[] Buffers containing sodium azide (B81097) should be avoided as it will interfere with the subsequent click reaction.[7]
-
If necessary, perform a buffer exchange using dialysis or spin desalting columns.[7]
-
Remove additives like BSA and gelatin using appropriate purification kits.[7]
2. Activation of Antibody with DBCO-NHS Ester:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[7]
-
Incubate the reaction for 60 minutes at room temperature with gentle agitation.[7][8]
3. Quenching and Purification:
-
To quench the reaction, add Tris buffer to a final concentration of 100 µM and incubate for 15 minutes.[7]
-
Remove unreacted DBCO-NHS ester by dialysis or using desalting spin columns.[8]
4. Copper-Free Click Reaction:
-
Mix the DBCO-activated antibody with a 2-4x molar excess of the azide-modified molecule of interest (e.g., a drug, peptide, or oligonucleotide).[7]
-
Incubate the reaction overnight at 4°C.[7] For slower reactions, incubation for 16-18 hours at 4°C is recommended to increase the yield.[3]
-
The final conjugate can be purified using liquid chromatography (e.g., size-exclusion or affinity chromatography).[7]
In Vivo Imaging Protocol with this compound-Labeled Probes
This protocol provides a general workflow for in vivo imaging in a mouse model using a this compound-labeled probe.
1. Animal Preparation:
-
Use appropriate mouse models (e.g., tumor-bearing or healthy).
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or intraperitoneal injection of 2% sodium pentobarbital).[9][10]
-
Position the mouse in the imaging system.[9]
2. Probe Administration:
-
Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle such as PBS. A typical dose for an antibody probe is 1-2 nmol per mouse.[11]
-
Inject the probe intravenously via the tail vein. The typical injection volume is 100-200 µL.[11]
3. In Vivo Image Acquisition:
-
Acquire a baseline image before probe injection to assess autofluorescence.[11]
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[11]
-
Use appropriate filter sets for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~720 nm).[5]
4. Ex Vivo Organ Analysis:
-
After the final in vivo imaging session, euthanize the mouse.[11]
-
Perfuse the animal with saline to remove blood from the organs.[11]
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor (if applicable).[9][11]
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and assess biodistribution.[11]
5. Data Quantification:
-
Draw regions of interest (ROIs) around the tumor and organs in both in vivo and ex vivo images to measure the average fluorescence intensity.[11]
-
Calculate the signal-to-background ratio to quantify the specific targeting of the probe.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways are essential for clear communication of complex processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lifetein.com [lifetein.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Cy5.5 DBCO Labeling of Live Cells
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal chemistry that enables the specific labeling of biomolecules in living systems. This application note details a protocol for labeling live cells using Cy5.5 DBCO (Dibenzocyclooctyne), a near-infrared fluorescent probe. This method involves a two-step process: first, the metabolic incorporation of an azide-modified monosaccharide into cellular glycans, and second, the highly specific "click chemistry" reaction with this compound for visualization. This copper-free click chemistry approach is ideal for live-cell imaging as it circumvents the cytotoxicity associated with copper catalysts.[1][2][3] this compound is a bright and photostable dye, making it suitable for various fluorescence-based applications, including flow cytometry and microscopy.[2][3]
Principle of the Technology
The labeling strategy is based on a two-step bioorthogonal reaction.[4] Initially, cells are cultured in a medium supplemented with a peracetylated azido-sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz).[4][5] The cells' metabolic machinery processes this sugar analog and incorporates the azide (B81097) group into cell surface glycoconjugates.[4] Subsequently, the azide-labeled cells are treated with this compound. The DBCO moiety of the dye reacts specifically with the azide group via SPAAC to form a stable triazole linkage, covalently attaching the Cy5.5 fluorophore to the cell surface.[2][3] This specific and efficient reaction allows for the sensitive detection of metabolically labeled cells.
Data Presentation
| Parameter | Value | Reference(s) |
| Metabolic Labeling | ||
| Azido-sugar (e.g., Ac4ManNAz) Concentration | 25-50 µM | [6] |
| Incubation Time | 1-3 days | [4][5] |
| This compound Labeling | ||
| This compound Stock Solution | 2 mM in DMSO or water | [7] |
| This compound Working Concentration | 5-30 µM | [8] |
| Incubation Time | 30-60 minutes | [8][9] |
| Incubation Temperature | Room temperature or 37°C | [4][7][8] |
| Fluorescence Properties | ||
| Excitation Maximum (Ex) | ~678 nm | [3] |
| Emission Maximum (Em) | ~694 nm | [3] |
Experimental Protocols
Materials Required
-
Live cells of interest
-
Complete cell culture medium
-
Azido-sugar (e.g., Peracetylated N-azidoacetyl-D-mannosamine - Ac4ManNAz)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Culture vessels (e.g., plates, flasks, or glass-bottom dishes for microscopy)
-
Optional: Hoechst 33342 or DAPI for nuclear counterstaining
-
Optional: Cell viability assay kit (e.g., MTT or Trypan Blue)
Protocol for Live Cell Labeling
Step 1: Metabolic Labeling with Azido-sugar
-
Cell Seeding: Seed the cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Azido-sugar Stock Solution: Prepare a stock solution of the azido-sugar (e.g., 10 mM Ac4ManNAz in DMSO).[4]
-
Metabolic Incorporation: Add the azido-sugar stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.[6]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide groups into the cell surface glycans.[4][5]
Step 2: Labeling with this compound
-
Prepare this compound Stock Solution: Prepare a 2 mM stock solution of this compound in DMSO or water.[7] Store any unused portion at -20°C, protected from light.
-
Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS or culture medium to remove any unincorporated azido-sugar.[7]
-
Prepare Labeling Solution: Dilute the this compound stock solution in culture medium or PBS containing 1% FBS to a final working concentration of 5-30 µM.[8] The optimal concentration may vary depending on the cell type and should be determined experimentally.
-
Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[8][9]
-
Washing: Remove the labeling solution and wash the cells three to four times with PBS or culture medium to remove any unbound this compound.[7][8]
-
Imaging: The cells are now labeled and ready for imaging using a fluorescence microscope or analysis by flow cytometry. For microscopy, add fresh culture medium or PBS to the cells.
Optional Steps:
-
Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI for 5-15 minutes, followed by washing.[4][8]
-
Cell Viability Assessment: To assess the potential cytotoxicity of the labeling procedure, a cell viability assay can be performed. No significant cytotoxicity has been observed with this method.[10]
Mandatory Visualization
Caption: Workflow for labeling live cells using this compound.
Caption: SPAAC reaction between this compound and azide-labeled cells.
References
- 1. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. Metabolic tagging of extracellular vesicles and development of enhanced extracellular vesicle based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Step-by-Step Protein Conjugation with Cy5.5 DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of proteins with the fluorescent dye Cy5.5 DBCO (Dibenzocyclooctyne). This method utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, to form a stable covalent bond between an azide-modified protein and the DBCO-functionalized Cy5.5 dye. This bioorthogonal reaction is highly specific and efficient, proceeding under mild, physiological conditions, making it an ideal choice for labeling sensitive biological molecules. Cy5.5 is a bright, photostable, near-infrared (NIR) fluorescent dye, well-suited for a variety of applications including in vivo imaging, flow cytometry, and fluorescence microscopy, due to its minimal autofluorescence in biological samples.[1]
The overall workflow involves the introduction of an azide (B81097) group onto the target protein, followed by the click reaction with this compound, and subsequent purification of the fluorescently labeled protein conjugate.
Materials and Reagents
| Reagent/Material | Supplier Examples | Notes |
| Azide-modified Protein | - | Protein of interest with an accessible azide group. |
| This compound | Vector Labs, Lumiprobe | Store at -20°C, protected from light and moisture. |
| Amine-free Buffer (e.g., PBS) | Standard lab suppliers | Buffers containing primary amines (e.g., Tris, glycine) will interfere with NHS ester reactions if that method is used for azide modification.[2] |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich, Thermo Fisher Scientific | For dissolving this compound. |
| Spin Desalting Columns | Thermo Fisher Scientific (Zeba™), Cytiva (Sephadex™) | For purification of the final conjugate. |
| Spectrophotometer (UV-Vis) | Beckman Coulter, Thermo Fisher Scientific | For determining protein and dye concentrations. |
Experimental Protocols
Part 1: Preparation of Azide-Modified Protein
For this protocol, it is assumed that the researcher has an azide-modified protein. There are several methods to introduce azide groups into a protein, including:
-
Metabolic Labeling: Incorporating unnatural amino acids with azide functionalities (e.g., azidohomoalanine) during protein expression.
-
Chemical Modification: Using NHS-ester or other crosslinkers containing an azide group to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Important Considerations Before Starting:
-
Ensure the protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.5.[3]
-
Remove any additives like sodium azide from the protein solution, as it will react with the DBCO group.[3]
-
For optimal labeling, it is recommended to use a protein concentration of 1-10 mg/mL.[3]
Part 2: Protein Conjugation with this compound
This protocol outlines the copper-free click chemistry reaction between the azide-modified protein and this compound.
1. Reagent Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh for each experiment.[3]
2. Conjugation Reaction: a. In a microcentrifuge tube, combine the azide-modified protein with the freshly prepared this compound stock solution. b. The recommended molar excess of this compound to the azide-modified protein is typically between 2 to 4-fold.[3] However, optimization may be required depending on the protein and the number of azide groups. A starting point could be a 3-fold molar excess. c. Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4] Longer incubation times can improve conjugation efficiency.[5]
Part 3: Purification of the Cy5.5-Protein Conjugate
It is crucial to remove the unreacted this compound from the conjugate solution for accurate downstream applications and characterization.[6]
Using a Spin Desalting Column (for sample volumes up to 120 µL): [7][8]
- Column Preparation: a. Remove the bottom closure of the spin column and place it in a collection tube. b. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.
- Equilibration: a. Add 300 µL of amine-free buffer (e.g., PBS) to the column. b. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.
- Sample Loading and Elution: a. Place the equilibrated column into a new, clean collection tube. b. Carefully apply the conjugation reaction mixture (≤120 µL) to the center of the resin bed.[8] c. Centrifuge at 1,500 x g for 2 minutes to elute the purified Cy5.5-protein conjugate.[8] The unreacted this compound will be retained in the column resin.
Part 4: Characterization of the Cy5.5-Protein Conjugate
The degree of labeling (DOL), or dye-to-protein ratio (D/P), is a critical parameter to determine the average number of dye molecules conjugated to each protein molecule.[6]
1. Absorbance Measurements: a. Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5.5, which is approximately 678 nm (Amax). b. If the absorbance readings are above 2.0, dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.[6]
2. Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formulas:
Quantitative Data Summary
| Parameter | Value | Reference |
| Cy5.5 Excitation Maximum (λex) | ~678 nm | |
| Cy5.5 Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient of Cy5.5 (εdye) | ~190,000 M⁻¹cm⁻¹ | [1] |
| Correction Factor (CF) for Cy5.5 at 280 nm (estimated) | ~0.04 | |
| Recommended Molar Excess of this compound for Conjugation | 2-4 fold | [3] |
| Typical Incubation Time | 2-4 hours at RT or overnight at 4°C | [4] |
| Recommended Purification Method | Spin Desalting Columns / Gel Filtration | [6] |
Part 5: Storage of the Conjugate
For long-term stability, it is recommended to store the purified Cy5.5-protein conjugate in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant such as glycerol (B35011) to a final concentration of 50% can also enhance stability. Always protect the conjugate from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Degradation of this compound: DBCO reagents are sensitive to moisture and can hydrolyze.[2] 2. Inactive Azide Groups on Protein: The azide modification of the protein may have been unsuccessful. 3. Presence of Sodium Azide in Buffer: Sodium azide will react with and quench the DBCO reagent.[2] 4. Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient incubation time.[2] | 1. Use fresh, anhydrous DMSO to prepare the this compound stock solution immediately before use. Store the solid dye desiccated at -20°C. 2. Verify the presence of azide groups on the protein using an independent method if possible. 3. Ensure all buffers are free of sodium azide by performing a buffer exchange (e.g., dialysis or desalting column) prior to conjugation.[3] 4. Optimize reaction conditions. Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C) if the protein is stable. |
| Protein Precipitation during Conjugation | 1. High Concentration of DMSO: Some proteins are sensitive to high concentrations of organic solvents. 2. Over-labeling with Hydrophobic DBCO: Attaching too many hydrophobic DBCO molecules can decrease protein solubility.[2] | 1. Keep the final DMSO concentration in the reaction mixture below 20%.[3] 2. Reduce the molar excess of this compound used in the reaction. |
| Low Recovery After Purification | 1. Protein Adsorption to Column: The protein may be non-specifically binding to the desalting column resin. 2. Incorrect Column Choice: The molecular weight cutoff of the column may be inappropriate for the protein size. | 1. Try a different type of desalting column or an alternative purification method like dialysis. 2. Ensure the spin column is appropriate for the molecular weight of your protein. |
| Inaccurate DOL Calculation | 1. Presence of Unreacted Dye: Incomplete removal of free this compound will lead to an overestimation of the DOL.[6] 2. Inaccurate Protein Extinction Coefficient: An incorrect ε_protein value will affect the protein concentration calculation. | 1. Repeat the purification step to ensure all free dye is removed.[6] 2. Use the correct molar extinction coefficient for your specific protein. This can often be found in literature or calculated from the protein's amino acid sequence. |
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cy5.5 DBCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of copper-free click chemistry has revolutionized the ability to label and track live cells with high specificity and minimal toxicity. This application note provides a detailed protocol for the use of Cy5.5 Dibenzocyclooctyne (DBCO), a bright and photostable near-infrared fluorescent probe, for the labeling of azide-modified cells for analysis by flow cytometry.[1][2] This method is particularly well-suited for cell surface labeling and is a powerful tool for applications such as cell tracking, immune cell interaction studies, and monitoring drug delivery.[3]
The core principle of this technique is a two-step process. First, cells are metabolically labeled by introducing an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cellular glycan biosynthesis pathway.[4][5] This results in the presentation of azide (B81097) groups on the cell surface glycoproteins. The second step involves the specific and covalent reaction of the azide group with the DBCO moiety of Cy5.5 DBCO via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[4][5] This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst.[3]
Quantitative Data Summary
The efficiency of cell labeling is dependent on several factors, including the concentration of the azide-sugar and the this compound probe, as well as the incubation time. The following tables summarize key quantitative data for optimizing your experiments.
Table 1: this compound Properties
| Property | Value | Reference |
| Excitation Maximum | ~675 nm | [1] |
| Emission Maximum | ~694 nm | [1] |
| Molecular Weight | ~1000 g/mol | [1] |
| Solubility | DMSO, DMF | [1] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Cell Type | Concentration | Incubation Time | Reference |
| Ac4ManNAz | Various | 25-50 µM | 1-3 days | [4][5] |
| This compound | Various | 10-50 µM | 30-60 minutes | [4] |
Table 3: Labeling Efficiency and Cell Viability
| Cell Line | Ac4ManNAz Concentration (µM) | This compound Concentration (µM) | Labeling Outcome | Cell Viability | Reference |
| A549 | 50 | 2-50 | Dose-dependent increase in fluorescence | High | [4] |
| Jurkat | 10-50 | Not specified | Dose-dependent increase in fluorescence | Ac4ManNAz toxic at 50µM | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups onto the cell surface.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. For sensitive cell lines, a lower concentration may be required.
-
Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry
This protocol details the copper-free click chemistry reaction to label the azide-modified cells with this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium or PBS with 1% BSA
-
FACS buffer (PBS containing 2% FBS and 1 mM EDTA)
-
Flow cytometry tubes
Procedure:
-
Prepare this compound Labeling Solution: Prepare a 1 mM stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium or PBS with 1% BSA to a final working concentration of 10-50 µM.
-
Cell Preparation: Detach adherent cells using a gentle cell dissociation reagent. Resuspend the cells (both adherent and suspension) in the prepared this compound labeling solution at a concentration of 1 x 10^6 cells/mL.
-
Labeling Reaction: Incubate the cells with the this compound solution for 30 to 60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells three times with FACS buffer to remove any unbound this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer equipped with a laser capable of exciting Cy5.5 (e.g., 633 nm or 640 nm laser) and the appropriate emission filters.
Mandatory Visualizations
References
- 1. Coupling of Immunostimulants to Live Cells through Metabolic Glycoengineering and Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Labeling Azide-Modified Glycans with Cy5.5 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for studying, visualizing, and quantifying glycans in living cells and organisms.[1][2][3] This method involves the metabolic incorporation of a sugar analog containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[4] The azide group, being small and biologically inert, serves as a chemical handle for subsequent covalent ligation with a probe molecule.[2][3]
This document provides detailed protocols for labeling azide-modified glycans using a Cy5.5 dye conjugated to dibenzocyclooctyne (DBCO). The labeling reaction is based on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[5][] This copper-free reaction allows for the specific and robust attachment of the Cy5.5 fluorophore to azide-labeled glycans, enabling their visualization and analysis by fluorescence-based methods.[7] Cy5.5 is a bright, photostable near-infrared dye, making it well-suited for imaging applications where minimizing background autofluorescence is critical.[7]
Principle of the Technology
The overall process involves two main steps:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido (B1232118) sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into the glycan structures of glycoproteins.[1][8]
-
Fluorescent Labeling via SPAAC: The azide-modified glycans are then specifically labeled with Cy5.5 DBCO. The strained alkyne group (DBCO) reacts spontaneously with the azide group to form a stable triazole linkage, covalently attaching the Cy5.5 dye to the target glycans.[7][9]
Data Presentation
The following tables summarize typical quantitative parameters for the metabolic labeling and subsequent fluorescent detection of azide-modified glycans.
Table 1: Metabolic Labeling Conditions
| Parameter | Value | Reference |
| Azido Sugar | Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | [10] |
| Concentration | 25 - 100 µM | [8][10] |
| Incubation Time | 24 - 72 hours | [8][10] |
| Cell Type | Adherent mammalian cells (e.g., HeLa, HEK293, A549) | [10][11] |
| Culture Conditions | Standard (37°C, 5% CO₂) | [10] |
Table 2: this compound Labeling Conditions
| Parameter | Live Cell Imaging | Fixed Cell Imaging | Reference |
| This compound Concentration | 20 - 50 µM | 20 - 50 µM | [10][11] |
| Incubation Time | 15 - 60 minutes | 60 minutes | [10][12] |
| Temperature | 37°C | Room Temperature | [10][12] |
| Solvent | Serum-free medium or PBS | PBS | [12] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Ac₄ManNAz
This protocol describes the incorporation of azide groups into the glycans of cultured mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in the desired format (e.g., 6-well plate, 96-well plate, or on coverslips in a petri dish) and allow them to adhere and grow to 70-80% confluency.
-
Prepare Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
Dilute the Ac₄ManNAz stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-100 µM.
-
Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[10]
-
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[12] The cells are now ready for fluorescent labeling.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycans in Live Cells
This protocol details the labeling of azide-modified glycans with this compound for live-cell imaging.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Prepare this compound Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 20-50 µM.[10]
-
-
SPAAC Reaction:
-
Add the this compound staining solution to the metabolically labeled cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.[10]
-
-
Washing: Gently wash the cells three times with warm PBS to remove unreacted this compound.[10]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).
Protocol 3: Fluorescent Labeling of Azide-Modified Glycans in Fixed Cells
This protocol is for labeling azide-modified glycans in fixed cells, which can be useful for applications requiring permeabilization to label intracellular glycans.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)
-
This compound
-
Anhydrous DMSO
-
PBS
-
Nuclear counterstain (e.g., DAPI) (Optional)
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Permeabilization (Optional):
-
SPAAC Reaction:
-
Prepare a 20-50 µM solution of this compound in PBS.
-
Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution for 1 hour at room temperature, protected from light.[12]
-
-
Washing: Wash the cells three times with PBS.[12]
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.[12]
-
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for labeling azide-modified glycans.
Caption: SPAAC reaction between an azide and DBCO.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cell Tracking Using Cy5.5 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track cells in a living organism over time is crucial for understanding complex biological processes such as immune cell trafficking, stem cell engraftment, and cancer metastasis. This knowledge is also vital for the development of cell-based therapies. Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo cell tracking.[1][2] Its utility lies in its participation in bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry".[1][3] This reaction is highly specific and can occur in living systems without interfering with native biological processes.[4][5]
This document provides detailed application notes and protocols for utilizing Cy5.5 DBCO to label and track cells in vivo. The methodology is primarily based on a two-step process:
-
Metabolic Glycoengineering: Target cells are first treated with an unnatural sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is metabolized by the cells and results in the expression of azide (B81097) groups on their surface glycans.[6]
-
Bioorthogonal "Click" Reaction: The azide-labeled cells are then introduced into the in vivo model. Subsequently, this compound is administered, which specifically reacts with the azide groups on the engineered cell surfaces via a copper-free click reaction, covalently attaching the fluorescent dye to the cells.[1][6]
This method offers a robust and highly specific way to label and monitor cell populations in vivo, minimizing background signal and offering deep tissue penetration due to the near-infrared properties of Cy5.5.[1][7]
Key Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~673-678 nm | [2][8] |
| Emission Maximum | ~691-694 nm | [2][8] |
| Molecular Weight | ~1161.3 g/mol | [1][8] |
| Solubility | Water, DMSO, DMF | [1][8] |
| Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars (In Vitro)
This protocol describes the metabolic labeling of cells in culture to express azide groups on their surface.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates/flasks
Procedure:
-
Seed the cells in a tissue culture plate or flask at a density that allows for logarithmic growth during the incubation period.
-
Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Prepare a stock solution of Ac₄ManNAz in a suitable solvent (e.g., sterile DMSO or PBS).
-
The next day, replace the culture medium with fresh medium containing Ac₄ManNAz at a final concentration of 25-50 µM.[6][9]
-
Incubate the cells for 1-3 days at 37°C in a CO₂ incubator.[6][9] The optimal incubation time can be determined empirically for each cell type.
-
After incubation, wash the cells twice with sterile PBS to remove any unincorporated Ac₄ManNAz.
-
The azide-labeled cells are now ready for in vivo administration.
Protocol 2: In Vivo Cell Tracking with this compound
This protocol outlines the procedure for administering azide-labeled cells into an animal model and subsequent tracking using this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Animal model (e.g., mouse)
-
Sterile PBS or other appropriate vehicle for cell injection
-
This compound
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Resuspend the prepared azide-labeled cells in a sterile vehicle (e.g., PBS) at the desired concentration for injection.
-
Administer the cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Allow time for the cells to circulate and home to their target tissues. This time will vary depending on the cell type and experimental goals.
-
Prepare a solution of this compound in a biocompatible solvent.
-
Administer the this compound solution to the animal, typically via intravenous injection. A common dosage is 5 mg/kg.[10][11]
-
Perform whole-body in vivo fluorescence imaging at various time points post-injection of this compound (e.g., 4, 24, 48 hours) to track the location and migration of the labeled cells.[6] Use appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~720 nm).
-
For more detailed analysis, organs can be harvested post-mortem for ex vivo imaging to quantify the biodistribution of the labeled cells.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies utilizing the metabolic labeling and this compound click chemistry approach for cell tracking.
Table 1: In Vitro Labeling Parameters
| Cell Line | Azide Sugar Concentration (Ac₄ManNAz) | Incubation Time | This compound Concentration | Outcome | Reference |
| A549 | 50 µM | 3 days | 20 µM | Successful cell surface labeling confirmed by fluorescence microscopy. | [6] |
| A549 | Not specified | Not specified | 0-50 µM | Dose-dependent increase in labeling efficiency observed by flow cytometry. | [6] |
| LS174T | Not specified | Not specified | 5 mg/kg (in vivo) | Enhanced tumor accumulation of DBCO-Cy5 in Ac₄ManNAz-treated tumors. | [10] |
| Platelets (in vivo labeling) | i.p. injection twice daily | 3 days | Not specified | Successful in vivo labeling of platelets. | [12] |
Table 2: In Vivo Imaging and Biodistribution
| Animal Model | Cell Type | This compound Dose | Imaging Time Points | Key Findings | Reference |
| Mouse | Azide-labeled A549 cells | Not specified | 4 hours post-injection | Significant fluorescence signal detected in the liver where cells were transplanted. | [6] |
| Mouse | LS174T tumor-bearing | 5 mg/kg | 48 hours post-injection | Approximately five-fold higher Cy5 fluorescence in Ac₄ManAz-treated tumors compared to controls. | [10] |
| Mouse | Tumor allografts | 5 mg/kg | 48 hours post-injection | DBCO-Cy5 was mainly linked to the tumor allografts and the liver. | [11] |
| Zebrafish | N₃-tagged HEK292 cells | Not specified | Not specified | Successful manipulation of Ca²⁺ influx in vivo demonstrated. | [13] |
Visualizations
Experimental Workflow
Caption: Workflow for in vivo cell tracking using metabolic labeling and this compound.
Bioorthogonal Labeling Chemistry
Caption: Schematic of the bioorthogonal click chemistry reaction on the cell surface.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 1857352-95-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RSC - Page load error [pubs.rsc.org]
Application Notes: Quantifying the Labeling Efficiency of Cy5.5 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye that is a key tool in bioconjugation and molecular imaging.[1][2][3] It is frequently used in drug development and biological research to visualize and track molecules.[4] Part of the cyanine (B1664457) dye family, Cy5.5 has a long wavelength, high extinction coefficient, and good water solubility.[3] Its fluorescence is not visible to the naked eye but can be easily detected by most imaging systems.[2]
A crucial aspect of using Cy5.5 DBCO is the ability to accurately quantify its labeling efficiency. This is vital for ensuring the reproducibility of experiments and for the precise interpretation of data in applications such as in-vivo imaging, flow cytometry, and fluorescence microscopy. These application notes provide a detailed overview of the principles and protocols for labeling biomolecules with this compound and for quantifying the degree of labeling.
Principle of this compound Labeling
This compound is used in a type of reaction known as copper-free click chemistry.[2] Specifically, it participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5][6] In this reaction, the DBCO group on the Cy5.5 molecule reacts with an azide (B81097) group that has been attached to a target biomolecule, such as a protein or antibody.[6][7] This reaction is highly efficient and forms a stable covalent bond called a triazole.[6][7]
A major advantage of this method is that it is bioorthogonal, meaning it does not interfere with biological processes.[6][8] It also does not require a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.[5][6][8] The reaction can be carried out in aqueous buffers under mild conditions.[5][8]
Caption: Copper-free click chemistry reaction between this compound and an azide-modified biomolecule.
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol details the steps for conjugating this compound to a protein that has been functionalized with azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[8]
-
This compound, dissolved in a compatible organic solvent like DMSO.
-
Purification column (e.g., size-exclusion chromatography) for removing excess dye.
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in an appropriate buffer.[8]
-
Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of this compound to the azide-modified protein.[6] The final concentration of DMSO in the reaction mixture should be kept below 20%.[8]
-
Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, with protection from light.[8] Longer incubation times may improve efficiency.[6]
-
Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column or through dialysis.[9] This step is crucial for accurate quantification.[9]
-
Storage: Store the purified Cy5.5-labeled protein at 4°C, protected from light. For long-term storage, -20°C is recommended.
Protocol 2: Quantification of Labeling Efficiency by Spectrophotometry
This protocol describes how to determine the degree of labeling (DOL), also known as the dye-to-protein ratio, using absorbance measurements.
Materials:
-
Purified Cy5.5-labeled protein from Protocol 1.
-
UV-Vis spectrophotometer.
-
Cuvettes with a 1 cm path length.
Procedure:
-
Absorbance Measurement:
-
Calculations:
-
Correction Factor (CF): A correction factor is needed because Cy5.5 also absorbs light at 280 nm.[13] This can be obtained from the dye manufacturer's datasheet or calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy5.5, a typical correction factor is approximately 0.05.
-
Protein Concentration:
-
Corrected A280 = A280 - (A675 * CF)
-
Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein * Path length in cm)
-
-
Dye Concentration:
-
Dye Concentration (M) = A675 / (Molar extinction coefficient of Cy5.5 * Path length in cm)
-
The molar extinction coefficient for Cy5.5 is approximately 250,000 M⁻¹cm⁻¹.[12]
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Data Presentation
The following table provides an example of how to present the quantitative data for this compound labeling efficiency under different reaction conditions.
| Sample ID | Molar Excess of this compound | Incubation Time (hours) | A280 | A675 | Protein Concentration (µM) | Dye Concentration (µM) | Degree of Labeling (DOL) |
| 1 | 5x | 2 | 0.55 | 0.62 | 3.3 | 2.5 | 0.75 |
| 2 | 10x | 2 | 0.53 | 1.1 | 3.1 | 4.4 | 1.42 |
| 3 | 10x | 4 | 0.54 | 1.4 | 3.0 | 5.6 | 1.87 |
| 4 | 15x | 4 | 0.52 | 1.6 | 2.8 | 6.4 | 2.29 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific protein and reaction conditions.
Experimental Workflow Visualization
Caption: Experimental workflow for this compound labeling and quantification.
References
- 1. metabion.com [metabion.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. creativepegworks.com [creativepegworks.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsgenomics.com [eurofinsgenomics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Surface Labeling of Live Cells Using Cy5.5 DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface labeling of live cells using Cy5.5 DBCO (Dibenzocyclooctyne). This powerful technique utilizes bioorthogonal click chemistry for the specific and efficient fluorescent tagging of cell surface molecules, enabling a wide range of applications in cell biology, immunology, and drug development.
Introduction
Live-cell surface labeling is a critical tool for studying cellular processes in their native environment. The use of this compound in conjunction with metabolic glycoengineering offers a highly specific and biocompatible method for attaching a bright, near-infrared fluorescent probe to the surface of living cells. This approach relies on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of click chemistry that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1]
The process involves two key steps. First, cells are cultured with a peracetylated azido (B1232118) sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans, presenting azide (B81097) groups on the cell surface. Subsequently, the cells are treated with this compound, a fluorescent dye functionalized with a strained alkyne. The DBCO group reacts specifically with the azide groups, forming a stable covalent bond and effectively labeling the cell surface with the Cy5.5 fluorophore.[2] This method allows for the sensitive and specific tracking of cells, as well as the study of dynamic cellular events such as cell migration, cell-cell interactions, and receptor trafficking.
Data Presentation
Table 1: Recommended Ac4ManNAz Concentration and Incubation Times for Various Cell Lines
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Reference(s) |
| A549 (Human Lung Carcinoma) | 10 - 50 | 1 - 3 | [3] |
| MCF-7 (Human Breast Adenocarcinoma) | 50 - 100 | 2 | [4] |
| HCT116 (Human Colorectal Carcinoma) | 50 | 2 | [4] |
| Jurkat (Human T lymphocyte) | < 50 (toxicity observed at 50 µM) | 1 - 3 | |
| KB, U87MG, MDA-MB-468, MDA-MB-436 | Not specified, but labeling confirmed | Not specified | [5] |
Table 2: Cell Viability After Labeling
| Cell Line | Ac4ManNAz Concentration (µM) | DBCO-Cy5.5 Concentration (µM) | Cell Viability (%) | Reference(s) |
| A549 | 50 | 50 | > 95 | [3][5] |
| A549 | 100 | Not specified | ~90 | [6] |
| MCF7 | 100 | Not specified | Not specified, but similar to control | [4] |
| HCT116 | 50 | Not specified | Not specified, but similar to control | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a stock concentration of 10 mM.
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve a final concentration of 10-100 µM (refer to Table 1 for cell-line-specific recommendations).
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified atmosphere with 5% CO2 to allow for the metabolic incorporation of the azido sugar.
Protocol 2: Fluorescent Labeling with this compound
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
DMSO
-
Serum-free cell culture medium or PBS
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM.
-
Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
-
Labeling Reaction: Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 5-25 µM. Add the labeling solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three to four times with PBS to remove any unbound this compound.
-
Imaging: The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).
Mandatory Visualization
Caption: Experimental workflow for live cell surface labeling.
Caption: EGFR signaling pathway and tracking with this compound.
References
- 1. Frontiers | A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate [frontiersin.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Real-time G-protein-coupled receptor imaging to understand and quantify receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Optimizing Cy5.5 DBCO Reactions for Enhanced Yield: A Technical Guide
Welcome to the Technical Support Center for optimizing your Cy5.5 DBCO strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve higher reaction yields and more reliable results in their bioconjugation experiments.
Troubleshooting Guide: Common Issues and Solutions
Low or no product yield is a common frustration in bioconjugation. The following section addresses potential causes and provides actionable solutions to troubleshoot your this compound reactions.
Issue: Low or No Conjugation Product
Possible Cause 1: Suboptimal Reaction Conditions
The efficiency of the SPAAC reaction is highly dependent on several key parameters.
-
Solution: Systematically optimize your reaction conditions. Refer to the recommended parameter ranges in the table below and consider performing small-scale trial reactions to identify the optimal conditions for your specific molecules.
Possible Cause 2: Reactant Degradation or Inactivity
This compound and the azide-modified molecule can degrade if not handled or stored properly.
-
Solution:
Possible Cause 3: Steric Hindrance
The bulky nature of the DBCO group and the Cy5.5 dye, combined with the structure of your target molecule, can sometimes impede the reaction.
-
Solution:
Possible Cause 4: Low Reactant Concentration
The kinetics of this second-order reaction are dependent on the concentration of both reactants.
-
Solution: Increase the concentration of your reactants if possible. Reactions are more efficient at higher concentrations.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-modified molecule?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a 1.5:1 to 3:1 molar ratio of the DBCO-containing molecule to the azide-containing molecule.[7] However, if your azide-modified molecule is more precious or available in limited quantities, this ratio can be inverted.[7] For conjugations involving antibodies and small molecules, a molar excess of up to 10-fold of one component may be used to drive the reaction to completion.[7]
Q2: What are the recommended temperature and duration for the reaction?
A2: this compound-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C.[4][7] Higher temperatures will generally accelerate the reaction rate.[7] Typical reaction times are between 4 and 12 hours at room temperature.[7] For biomolecules that are sensitive to temperature, the reaction can be performed overnight at 4°C.[3][7] In some instances, extending the incubation period up to 48 hours may be necessary to maximize the yield.[7]
Q3: Which solvents are compatible with the this compound reaction?
A3: This reaction is compatible with a variety of solvents. For bioconjugation, aqueous buffers such as PBS are preferred.[3] If the this compound has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][7] It is important to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.[3][7]
Q4: Can I use a buffer containing sodium azide (B81097)?
A4: No. Buffers containing sodium azide must be avoided as the azide will react with the DBCO group, thereby inactivating your this compound reagent.[3][4]
Q5: How can I monitor the progress of my reaction?
A5: The DBCO group has a characteristic UV absorbance peak around 309-310 nm.[3][7] You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[3][7]
Quantitative Data for Reaction Optimization
The following table summarizes key quantitative data to guide the optimization of your this compound reaction conditions.
| Parameter | Recommended Range | Notes | Source(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. | [7] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [4][7] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [3][7] |
| pH | 7.0 to 9.0 | Higher pH values can increase reaction rates. The fluorescence of Cy5.5 is stable between pH 4 and 10. | [4][5][8] |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents (e.g., DMSO, DMF) can be used, but should be kept at <20% of the final volume. | [3][7] |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in DMSO or DMF to a stock concentration of 10 mM.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Ensure your azide-modified protein is at a concentration of 1-10 mg/mL in an azide-free buffer.
-
Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 3-fold molar excess).
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the Cy5.5 dye (at its absorbance maximum).
Protocol 2: Two-Step Antibody Labeling with this compound
This protocol describes the labeling of an antibody first with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule (e.g., Cy5.5 azide).
Step 1: Activation of Antibody with DBCO-NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[3]
-
DBCO-NHS ester, dissolved in DMSO to 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column).
Procedure:
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[3]
-
Incubation: Incubate for 60 minutes at room temperature.[3]
-
Quenching (Optional): Add a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.[3]
-
Purification: Remove excess DBCO-NHS ester using a desalting column.
Step 2: Conjugation of DBCO-Antibody with Cy5.5 Azide
Materials:
-
DBCO-activated antibody from Step 1.
-
Cy5.5 azide.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification column.
Procedure:
-
Reaction Setup: Add a 2-4 fold molar excess of the Cy5.5 azide to the DBCO-activated antibody solution.[3]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[3]
-
Purification: Purify the Cy5.5-labeled antibody conjugate using an appropriate chromatography method.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: General experimental workflow for this compound conjugation.
References
- 1. This compound, 1857352-95-4 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Non-specific Binding of Cy5.5 DBCO
Welcome to the technical support center for troubleshooting experiments involving Cy5.5 DBCO. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to non-specific binding and high background fluorescence, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
Q2: What are the primary causes of non-specific binding with this compound?
Several factors can contribute to the non-specific binding of this compound:
-
Hydrophobic and Ionic Interactions: Cyanine (B1664457) dyes like Cy5.5 can be hydrophobic, leading to non-specific interactions with cellular components such as lipids and proteins.[3][4] The physicochemical properties of the dye, including its charge and hydrophobicity, play a significant role in its propensity for non-specific adhesion.[5][6][7]
-
Binding to Specific Cell Types: Cyanine dyes have a known tendency to bind non-specifically to monocytes and macrophages.[8] This is thought to be mediated in part by binding to Fc receptors, even though this compound is not an antibody conjugate.[8][9]
-
Suboptimal Experimental Protocol:
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues.[1]
-
Insufficient Washing: Not thoroughly washing away unbound this compound probe after the labeling reaction.[5]
-
Excessive Probe Concentration: Using a higher concentration of the this compound probe than necessary.[10]
-
-
Probe Aggregation: Hydrophobic dyes can form aggregates that may bind non-specifically to cellular structures.[3]
-
Autofluorescence: Endogenous fluorescence from the biological sample itself can contribute to the overall background signal.[10][11]
Q3: How can I reduce non-specific binding of this compound in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides a good signal-to-noise ratio.[10]
-
Use Effective Blocking Agents: Pre-incubate your sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, and normal serum.[5][12]
-
Incorporate Detergents: Adding a mild non-ionic detergent, such as Tween-20, to your washing and incubation buffers can help to reduce non-specific hydrophobic interactions.[4][13][14]
-
Thorough Washing: Increase the number and duration of washing steps after incubation with the this compound probe to ensure the removal of all unbound molecules.[5]
-
Consider Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce the non-specific binding of cyanine dyes.[8][15]
-
Control for Autofluorescence: Always include an unstained control sample to assess the level of autofluorescence in your cells or tissue.[11]
Troubleshooting Guides
Guide 1: High Background in Fluorescence Microscopy
Issue: You are observing high, diffuse background fluorescence in your microscopy images, making it difficult to identify your specifically labeled structures.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Probe Concentration | Perform a concentration titration of this compound to determine the optimal concentration with the best signal-to-noise ratio.[10] | Reduced background fluorescence while maintaining a strong specific signal. |
| Inadequate Blocking | 1. Increase the concentration of your blocking agent (e.g., 1-5% BSA).2. Increase the blocking incubation time (e.g., 1-2 hours at room temperature).3. Try a different blocking agent such as casein or normal serum from a species different than your sample.[12][16] | A significant decrease in diffuse background staining. |
| Insufficient Washing | 1. Increase the number of washes (e.g., from 3 to 5 times).2. Increase the duration of each wash (e.g., from 5 to 10-15 minutes).3. Add a mild detergent like 0.05-0.1% Tween-20 to your wash buffer.[4][13] | Removal of unbound probe, leading to a cleaner image with a better signal-to-noise ratio. |
| Probe Aggregation | 1. Briefly sonicate or vortex the this compound stock solution before use.2. Consider using a formulation of this compound with improved water solubility if available. | Reduced punctate background staining. |
| Sample Autofluorescence | 1. Image an unstained control sample to determine the level and spectral properties of the autofluorescence.[11]2. If possible, choose imaging channels that minimize the contribution from autofluorescence. | Ability to distinguish the specific Cy5.5 signal from the sample's natural fluorescence. |
Guide 2: High Background in In Vivo Imaging
Issue: You are observing high background signal in non-target tissues during in vivo imaging experiments with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Hydrophobicity | Consider using a more hydrophilic variant of this compound if available, as increased hydrophobicity is correlated with higher non-specific uptake in tissues like the liver and spleen.[5] | Improved biodistribution with lower accumulation in non-target organs. |
| Circulation Time and Clearance | Optimize the imaging time point post-injection to allow for clearance of the unbound probe from circulation and non-target tissues. | Enhanced contrast between the target tissue and surrounding background. |
| Dose Optimization | Perform a dose-response study to determine the lowest effective dose of this compound that provides adequate signal at the target site with minimal background. | Reduced overall background signal throughout the animal. |
| Use of Blocking Agents | While less common for in vivo applications, pre-administration of a non-specific blocking agent could be explored, though careful consideration of toxicity and effects on probe biodistribution is necessary. | Potential reduction in non-specific uptake in certain tissues. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive, effective for many applications.[5] | Can sometimes be a source of background if not of high purity. | Coats surfaces to prevent non-specific hydrophobic and ionic interactions. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains a mixture of proteins, which can sometimes interfere with specific antibody-based detection (less of a concern for DBCO-azide chemistry). Not recommended for detecting phosphoproteins.[5] | A complex mixture of proteins that block non-specific sites. |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially for blocking non-specific binding to Fc receptors.[17] | Must be from a species different from the primary antibody host (if applicable) and the sample species to avoid cross-reactivity. | Contains a wide range of proteins, including immunoglobulins, that block various non-specific binding sites.[17] |
| Casein | 0.5-1% (w/v) | Shown to be a highly effective blocking agent in some assays.[12][16] | Can sometimes mask certain epitopes. | Blocks non-specific binding primarily through protein-plastic and protein-protein interactions.[16] |
| Commercial Blockers | Varies by manufacturer | Optimized formulations for specific applications, such as reducing cyanine dye binding.[8][15] | Can be more expensive than individual components. | Proprietary formulations that often contain a mixture of proteins, polymers, and other molecules to minimize non-specific interactions. |
Experimental Protocols
Protocol 1: General Cell Staining with this compound to Minimize Non-specific Binding
-
Cell Preparation:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
If required for intracellular targets, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature) and then permeabilize (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes). Wash three times with PBS after fixation and permeabilization.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the cells in the blocking buffer for at least 1 hour at room temperature.
-
-
Azide (B81097) Labeling (if applicable):
-
If your target is not endogenously azidated, perform the metabolic labeling or chemical modification step to introduce azide groups. Follow the specific protocol for your azide-labeling reagent.
-
-
This compound Incubation:
-
Prepare the this compound working solution in a suitable buffer (e.g., PBS or cell culture medium without serum). The optimal concentration should be determined by titration, but a starting point of 5-20 µM is common.[18]
-
Remove the blocking buffer from the cells.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[19]
-
-
Washing:
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for Cy5.5 (typically around 675 nm excitation and 694 nm emission).
-
Protocol 2: Using Detergents to Reduce Non-specific Binding
-
Prepare Buffers with Detergent:
-
Add a non-ionic detergent, such as Tween-20, to your blocking buffer and wash buffer. A final concentration of 0.05% to 0.1% is generally effective.[13]
-
For example, to make a wash buffer, add 500 µL of 10% Tween-20 stock solution to 1 L of PBS.
-
-
Blocking and Washing Steps:
-
Final Wash:
-
It is good practice to perform the final wash with a buffer that does not contain detergent (e.g., plain PBS) to remove any residual detergent before imaging, as high concentrations of detergent can sometimes affect cell morphology or the properties of the mounting medium.
-
Visualizations
Caption: Experimental workflow for minimizing non-specific binding of this compound.
Caption: Mechanisms of non-specific vs. specific binding of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 3. innovexbio.com [innovexbio.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. New directions of activity-based sensing for in vivo NIR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 9. interchim.fr [interchim.fr]
- 10. biotium.com [biotium.com]
- 11. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fc Blocking | McGovern Medical School [med.uth.edu]
- 18. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
Improving signal-to-noise ratio in Cy5.5 DBCO imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cy5.5 DBCO imaging experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for imaging?
This compound is a near-infrared (NIR) fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group.[1][2][3] This system utilizes a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[2][4] The DBCO moiety on the Cy5.5 molecule reacts specifically and covalently with an azide (B81097) group that has been metabolically incorporated or otherwise introduced into a target biomolecule. This reaction is bio-orthogonal, meaning it occurs with high efficiency and specificity within a biological system without interfering with native biochemical processes.[4][5] The NIR properties of Cy5.5 are advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores.[6][7]
Q2: What are the main causes of high background and low signal-to-noise ratio in this compound imaging?
High background and a low signal-to-noise ratio in fluorescent imaging can stem from several factors:
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Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as collagen and lipofuscin, that can contribute to background noise.[12][13] Certain fixatives, like those containing aldehydes, can also induce or increase autofluorescence.[12]
-
Suboptimal Staining Protocol: Issues within the experimental workflow can significantly increase background. This includes using too high a concentration of the this compound probe, inadequate blocking of non-specific binding sites, and insufficient washing to remove unbound probe.[12][14][15]
-
Inefficient Click Reaction: Incomplete or slow reaction between the this compound and the azide-labeled target will result in a weak specific signal.
Q3: How can I be sure that the signal I am observing is specific?
Implementing proper controls is crucial for validating the specificity of your signal. Key controls include:
-
Unstained Control: An unstained sample imaged under the same conditions will reveal the level of natural autofluorescence in your cells or tissue.[12]
-
No Azide Control: A sample that has not been labeled with the azide group but is otherwise treated identically to your experimental sample. This will help determine the extent of non-specific binding of the this compound probe.
-
Blocking Agent Control: Comparing a sample with and without the use of a blocking agent can demonstrate the effectiveness of the blocking step in reducing non-specific binding.
Troubleshooting Guides
Below are common issues encountered during this compound imaging and step-by-step guidance to resolve them.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Potential Solutions for High Background:
| Problem | Recommended Solution | Supporting Evidence/Rationale |
| Non-specific binding of Cy5.5 | Use a blocking agent. For experiments involving monocytes or macrophages, consider using phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) or a commercial monocyte blocker.[8][9][10] For general protein-related non-specific binding, bovine serum albumin (BSA) can be effective.[11] | Cy5 dyes can bind to Fc receptors (CD64) on monocytes and macrophages; blocking these receptors can reduce this interaction.[8][9] BSA can shield charged surfaces and prevent non-specific protein-protein interactions.[11] |
| Excessive Probe Concentration | Titrate the this compound concentration to determine the lowest effective concentration that provides a strong specific signal with minimal background.[12] | High concentrations of fluorescent probes are a common cause of high background.[15][16] |
| Insufficient Washing | Increase the number and/or duration of washing steps after incubation with the this compound probe.[14][16] The inclusion of a mild, non-ionic surfactant like Tween 20 in the wash buffer can help disrupt hydrophobic interactions.[11] | Thorough washing is necessary to remove unbound fluorescent probes.[14] Surfactants can reduce non-specific binding due to hydrophobicity.[11] |
| Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using an autofluorescence quenching reagent.[13] Alternatively, if your imaging system allows, use spectral unmixing to computationally separate the Cy5.5 signal from the autofluorescence.[5] | Endogenous fluorophores can contribute to background noise. Quenching agents or computational methods can mitigate this.[5][13] |
| Probe Aggregation | Centrifuge and/or filter the this compound solution before use to remove any aggregates that may have formed during storage. | Aggregates of fluorescent probes can appear as bright, non-specific puncta in the image.[16] |
Issue 2: Weak or No Specific Signal
A weak or absent signal can be due to problems with the click chemistry reaction or issues with the imaging setup.
Troubleshooting Workflow for Weak Signal
Caption: A logical workflow for troubleshooting weak or no specific signal.
Potential Solutions for Weak Signal:
| Problem | Recommended Solution | Supporting Evidence/Rationale |
| Inefficient Azide Labeling | Ensure that the metabolic labeling with an azide-modified precursor or the chemical conjugation of the azide group to your target molecule was successful and efficient. | The click reaction requires the presence of the azide moiety on the target molecule. |
| Suboptimal Click Reaction Conditions | Optimize the reaction parameters. Increase the incubation time (typically 4-12 hours) or perform the reaction overnight at 4°C for sensitive samples.[17] A molar excess of this compound to the azide-labeled target (e.g., 1.5:1 to 10:1) can improve reaction efficiency.[17] | The rate and efficiency of the SPAAC reaction are dependent on time, temperature, and reactant concentrations.[17] |
| Incorrect Imaging Settings | Verify that you are using the correct excitation and emission filters for Cy5.5 (Ex/Em ~678/694 nm). Optimize imaging parameters such as exposure time and detector gain. | Proper instrument settings are critical for detecting the fluorescent signal. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable. | Cy5.5, like all fluorophores, is susceptible to photobleaching, which can lead to signal loss over time.[6] |
| Signal Quenching | A novel approach involves a pre-targeting strategy where a quencher dye can be used to reduce background fluorescence, thereby increasing the signal-to-background ratio.[18][19] | In one study, a Cy7-DBCO quencher was used to decrease the non-specific signal from an azide-containing Cy5 dye, resulting in a 50% increase in the signal-to-background ratio.[18][19] |
Experimental Protocols
General Protocol for this compound Labeling of Cells in vitro
This protocol provides a general starting point and should be optimized for your specific cell type and experimental setup.
-
Metabolic Labeling (if applicable):
-
Culture cells in media supplemented with an appropriate azide-modified precursor (e.g., Ac4ManNAz for labeling cell surface glycans) for 1-3 days. The optimal concentration and incubation time should be determined empirically.
-
-
Cell Preparation:
-
Harvest the cells and wash them twice with DPBS (pH 7.4).
-
-
Blocking (Optional but Recommended):
-
Resuspend cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes at room temperature.
-
-
This compound Incubation:
-
Washing:
-
Wash the cells three to four times with DPBS (pH 7.4) to remove unbound this compound.
-
-
Fixation (Optional):
-
If required, fix the cells (e.g., with 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or flow cytometer with appropriate filters for Cy5.5 (Excitation ~678 nm, Emission ~694 nm).
-
Optimization of Click Chemistry Reaction Parameters
The efficiency of the SPAAC reaction is key to achieving a strong specific signal.
Parameter Optimization for DBCO-Azide Click Chemistry
Caption: Key parameters to optimize for the DBCO-azide click reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[17] | The more abundant or less critical component should be in excess. |
| Reaction Temperature | 4°C to 37°C[17] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature is a common starting point. |
| Reaction Time | 4 to 12 hours[17] | Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF[17] | For biomolecule conjugations, aqueous buffers are preferred. If this compound has low aqueous solubility, it can be dissolved in DMSO first and then added to the aqueous reaction mixture (final DMSO concentration should be low, <20%).[17] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Development of fluorescence-based nucleic acid blot hybridization method using Cy5.5 labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Cy5.5 DBCO aggregation issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5.5 DBCO. The information is presented in a question-and-answer format to directly address common issues, particularly those related to aggregation.
Troubleshooting Guide
Q1: I am observing a lower-than-expected fluorescence signal in my sample. Could this be due to this compound aggregation?
Yes, aggregation is a common cause of reduced fluorescence for cyanine (B1664457) dyes like Cy5.5. When this compound molecules aggregate, they can form H-aggregates, which are known to have quenched fluorescence. This phenomenon is often concentration-dependent and can be influenced by the experimental buffer conditions.
Indicators of Aggregation:
-
Visual Precipitation: You may see a visible precipitate in your stock solution or reaction mixture.
-
Spectral Changes: A blue-shift in the absorbance maximum of the dye is a hallmark of H-aggregate formation. The monomeric form of Cy5.5 has an absorbance maximum around 678 nm, while aggregates may absorb at shorter wavelengths.
-
Fluorescence Quenching: A significant decrease in fluorescence intensity compared to a dilute, non-aggregated control.
Troubleshooting Workflow for Aggregation Issues
Cy5.5 DBCO Fluorescence: A Technical Guide to pH Effects
Welcome to the technical support center for Cy5.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effect of pH on this compound fluorescence and to offer solutions for potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of this compound?
A1: The fluorescence of this compound is largely insensitive to pH within a wide range, typically from pH 4 to 10.[1][2] This robust stability makes it a reliable fluorescent probe for a variety of experimental conditions commonly used in biological assays.
Q2: Will I see a decrease in my fluorescent signal if my buffer is slightly acidic or basic?
A2: Within the pH 4 to 10 range, you should not observe a significant change in the fluorescence intensity of the this compound dye itself.[1][2] Its fluorescence is stable across this broad pH spectrum.
Q3: Does the pH of the buffer affect the copper-free click chemistry reaction between this compound and an azide-functionalized molecule?
A3: While the fluorescence of this compound is pH-insensitive, the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction can be influenced by pH. For optimal and efficient conjugation, it is important to use a buffer system that is compatible with your specific biomolecules. Buffers with a pH in the range of 7 to 8.5 are commonly used.
Q4: Are there any extreme pH conditions I should avoid when using this compound?
A4: Yes. Although stable across a broad range, it is advisable to avoid highly acidic (pH < 4) or highly alkaline (pH > 10) conditions. Extreme pH levels can potentially lead to the degradation of the cyanine (B1664457) dye structure or the DBCO moiety, which would result in a loss of fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescent signal after labeling | Inefficient Labeling Reaction: The pH of your reaction buffer may not be optimal for the click chemistry reaction with your specific biomolecule. | Ensure your reaction buffer is free of primary amines (e.g., Tris) if using an NHS ester variant for azide (B81097) introduction. For the click reaction itself, a phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. For protein labeling, a sodium bicarbonate buffer at pH 8.5-9.0 can be effective for the initial modification step to introduce an azide. |
| Degradation of this compound: Improper storage or handling could have led to the degradation of the dye. | Store this compound desiccated and protected from light at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Incorrect filter set/wavelengths: You may be using incorrect excitation and emission wavelengths for detection. | Use the appropriate spectral settings for Cy5.5 (Excitation/Emission maximum ~678/694 nm). | |
| High background fluorescence | Non-specific binding: The dye may be binding non-specifically to other components in your sample. | Increase the number of washing steps after the labeling reaction. Consider adding a blocking agent (e.g., BSA) if appropriate for your assay. Note that this compound is not recommended for staining intracellular components of fixed and permeabilized cells due to high backgrounds.[1][2] |
| Excess unbound dye: Insufficient purification after the labeling reaction. | Use an appropriate purification method (e.g., spin columns, dialysis) to remove all unconjugated this compound after the reaction. | |
| Signal fades quickly (photobleaching) | High excitation laser power: Excessive laser power can accelerate photobleaching. | Reduce the laser power to the minimum level required for adequate signal detection. Use an anti-fade mounting medium if imaging fixed samples. |
Quantitative Data Summary
The fluorescence intensity of this compound remains stable across a broad pH range. The following table summarizes this characteristic.
| pH Range | Fluorescence Intensity Stability | Reference |
| 4.0 - 10.0 | High and Stable | [1][2] |
Experimental Protocols
Protocol: Labeling of Azide-Modified Proteins with this compound
This protocol provides a general guideline for the labeling of a protein containing an azide group with this compound via a copper-free click reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography spin column) to remove excess dye
Procedure:
-
Prepare the Protein Solution: Ensure the azide-modified protein is at a suitable concentration in the reaction buffer. If the buffer used for introducing the azide contains primary amines, the protein should be purified (e.g., via dialysis) against the reaction buffer (e.g., PBS, pH 7.4) before proceeding.
-
Prepare this compound Stock Solution: Just before use, dissolve the this compound in DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically. b. Mix gently by pipetting. c. Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light. Longer incubation times may be necessary depending on the reactivity of the azide on the protein.
-
Purification: a. After incubation, remove the unreacted this compound using a size-exclusion spin column appropriate for the molecular weight of your protein. b. Follow the manufacturer's instructions for the spin column to purify the labeled protein.
-
Storage: Store the purified Cy5.5-labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
Visualizations
Caption: pH effect on this compound fluorescence stability.
References
Cy5.5 DBCO Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Cy5.5 DBCO in various buffers. Understanding the stability of this reagent is critical for successful bioconjugation experiments and for ensuring the integrity of labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other DBCO reagents, is generally stable when stored correctly. As a solid, it should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] When dissolved in anhydrous organic solvents like DMSO or DMF, stock solutions can be stored for several days at -20°C.[1] However, for optimal reactivity, it is always recommended to prepare solutions fresh before use.[1] A DBCO-modified antibody has been shown to lose only 3-5% of its reactivity towards azides over a four-week period when stored at 4°C or -20°C.[5]
Q2: How does pH affect the stability of this compound?
A2: The fluorescent properties of the Cy5.5 dye are reported to be stable across a broad pH range of 4 to 10.[2][6] The DBCO moiety itself is generally stable within a pH range of 5 to 9 for conjugation reactions.[5] However, extreme pH values should be avoided to prevent potential degradation of the DBCO ring or the cyanine (B1664457) dye.
Q3: Which buffers are recommended for working with this compound?
A3: For conjugation reactions involving this compound, it is crucial to use buffers that do not contain azides or primary amines (e.g., Tris, glycine), as these can react with the DBCO group or any activated ester functionalities (like NHS esters) that may be part of the linker.[1][5] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/bicarbonate buffer
-
Borate (B1201080) buffer
Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates for strain-promoted alkyne-azide cycloaddition (SPAAC) compared to PBS.[7][8]
Q4: Are there any substances that can degrade this compound?
A4: Yes, certain substances should be avoided in your reaction buffers. Azides are a primary concern as they will react with the DBCO group.[5] Additionally, thiol-containing compounds, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, should be used with caution as they can potentially interact with the strained alkyne.[5] For instance, DBCO has been shown to be less stable than BCN in the presence of glutathione (B108866) (GSH).[9][10] The reducing agent TCEP has also been reported to affect DBCO stability.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Degraded this compound reagent. | Use a fresh vial of this compound. Ensure proper storage conditions (-20°C, desiccated, protected from light).[1][3][4] For DBCO-NHS esters, always prepare stock solutions immediately before use as they are moisture-sensitive.[1] |
| Incompatible buffer components. | Avoid buffers containing azides or primary amines (Tris, glycine).[1][5] Switch to a recommended buffer such as PBS, HEPES, or borate buffer.[5] | |
| Suboptimal reaction conditions. | Optimize the molar ratio of reactants; typically a 1.5 to 3-fold molar excess of the less critical component is used.[7] Ensure the reaction is performed within the optimal pH range (typically 7-9).[5] Increase the reaction time or temperature (e.g., incubate overnight at 4°C or for a few hours at room temperature).[7][11] | |
| High Background Signal | Non-specific binding of the dye. | This compound is a hydrophilic dye, which generally leads to minimal non-specific binding.[2][6] However, if high background is observed, consider including a blocking step in your protocol or increasing the number of wash steps. |
| Unreacted this compound. | Ensure the removal of excess, unreacted dye through appropriate purification methods such as size-exclusion chromatography, dialysis, or HPLC.[5][7] | |
| Protein Aggregation/Precipitation | High concentration of organic solvent. | This compound is often dissolved in DMSO or DMF. Keep the final concentration of the organic co-solvent in the reaction mixture to a minimum, ideally below 15-20%, as many proteins are sensitive to higher concentrations.[5][7] |
| Suboptimal pH of the buffer. | Ensure the pH of the reaction buffer is suitable for maintaining the stability and solubility of your protein. |
Data Summary
The following table summarizes the key stability and compatibility data for DBCO reagents, which is applicable to this compound.
| Parameter | Condition | Observation | Reference |
| Storage (Solid) | -20°C, desiccated, dark | Stable for 12-24 months. | [3][4] |
| Storage (in DMSO) | -20°C | DBCO-NHS ester stable for 2-3 months. | [12] |
| Long-term Stability (Conjugate) | DBCO-IgG at 4°C or -20°C | 3-5% loss of reactivity over 4 weeks. | [5] |
| pH Stability (Fluorescence) | pH 4 - 10 | The fluorescence of Cy5.5 is insensitive to pH in this range. | [2][6] |
| Buffer Compatibility | Reaction Buffers | Avoid azides and primary amines (Tris, glycine). | [1][5] |
| Thiol Compatibility | Presence of Glutathione (GSH) | DBCO is less stable than BCN, with a half-life of approximately 71 minutes. | [9][10] |
| Reducing Agent Compatibility | Presence of TCEP | DBCO shows instability in the presence of TCEP. | [9] |
Experimental Protocols
Protocol: General Procedure for Testing this compound Stability in a Specific Buffer
This protocol provides a framework for assessing the stability of this compound in a buffer of interest over time.
-
Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
-
Incubation in Test Buffer:
-
Dilute the this compound stock solution into the test buffer to a final concentration suitable for your analytical method (e.g., 10-100 µM).
-
Prepare multiple identical samples.
-
As a control, prepare a sample in a known compatible buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from one of the samples.
-
Analyze the sample immediately to determine the concentration of intact this compound. Suitable analytical methods include:
-
UV-Vis Spectroscopy: Monitor the characteristic absorbance peak of the DBCO group (around 309-310 nm). A decrease in absorbance indicates degradation.
-
Reverse-Phase HPLC (RP-HPLC): This method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.
-
LC-MS: For a more detailed analysis, LC-MS can be used to identify the degradation products.
-
-
-
Data Analysis:
-
Plot the percentage of remaining intact this compound against time for each buffer condition.
-
Compare the stability in your test buffer to the control buffer.
-
Visualizations
References
- 1. DBCO-PEG4-NHS [nanocs.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Minimizing Autofluorescence with Cy5.5 DBCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when using Cy5.5 DBCO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin, lipofuscin, and red blood cells.[2][3] It becomes a significant issue in fluorescence-based assays as it can mask the specific signal from your fluorescent probe (in this case, this compound), leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting results.[4][5]
Q2: Why was Cy5.5, a far-red dye, chosen for my experiments?
A2: Using fluorophores that excite and emit in the red to far-red region of the spectrum (620-750 nm) is a common and effective strategy to reduce the impact of autofluorescence.[2] Most endogenous fluorophores that cause autofluorescence are excited by UV to green light and emit in the blue to green range (350-550 nm).[2][6] Cy5.5 has an excitation maximum of approximately 678 nm and an emission maximum of around 695 nm, placing it in a spectral window where autofluorescence from biological samples is significantly lower.[7][8]
Q3: What are the common sources of autofluorescence in my samples?
A3: Autofluorescence can stem from several sources within your biological samples:
-
Endogenous Fluorophores: Molecules like collagen, elastin, riboflavin, NADH, and lipofuscin are naturally fluorescent.[2][3] Lipofuscin, in particular, is a major source of autofluorescence in aged tissues, especially in the brain and spinal cord.[4][9]
-
Fixation: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][2]
-
Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[2][3]
-
Culture Media and Buffers: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[6][10]
Q4: Can the DBCO moiety itself contribute to background signal?
A4: While the primary function of the DBCO group is to react with azides in a copper-free click chemistry reaction, there is a possibility of non-specific binding, which could contribute to background signal. This can be due to hydrophobic interactions with cellular components.[11] Proper blocking steps are crucial to minimize this.
Troubleshooting Guide
Issue 1: High background fluorescence across the entire sample.
Q: I am observing high background fluorescence even in my negative control samples. What could be the cause and how can I fix it?
A: High background across the entire sample is often due to widespread autofluorescence or non-specific binding of the this compound probe.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Fixation-Induced Autofluorescence | Aldehyde fixatives are a common culprit.[2] Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[2][5] If you must use an aldehyde fixative, reduce the concentration and incubation time to the minimum required.[11] You can also treat the sample with a reducing agent like sodium borohydride (B1222165) after fixation. |
| Autofluorescence from Red Blood Cells | If working with tissues, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[2][3] For blood samples, perform a red blood cell lysis step.[2] |
| Non-Specific Binding of this compound | Ensure adequate blocking of your samples. Use a blocking buffer containing a protein like bovine serum albumin (BSA) or serum from a species different from your primary antibody's host. Also, consider titrating your this compound concentration to find the optimal balance between signal and background.[11] |
| Autofluorescence from Culture Media | If performing live-cell imaging, use a phenol red-free medium.[6] Also, try reducing the concentration of fetal bovine serum (FBS) in your staining buffer, as it can be a source of autofluorescence.[10] |
Issue 2: Punctate or granular background fluorescence.
Q: My images show bright, punctate spots of background fluorescence, which can be mistaken for a real signal. What is this and how can I eliminate it?
A: This type of background is often caused by lipofuscin granules, which are autofluorescent and accumulate in the lysosomes of aging cells.[9]
Potential Causes and Solutions:
| Treatment | Description | Advantages | Disadvantages |
| Sudan Black B (SBB) | A lipophilic dye that quenches lipofuscin autofluorescence.[9][12] | Very effective at reducing lipofuscin autofluorescence.[13][14] | Can introduce its own background fluorescence in the red and far-red channels, potentially interfering with Cy5.5 signal.[9][15] |
| TrueBlack® Lipofuscin Autofluorescence Quencher | A reagent specifically designed to quench lipofuscin autofluorescence with minimal background in the far-red spectrum.[9][15] | Effectively quenches lipofuscin with less background in the red and far-red channels compared to SBB.[15] | A commercial reagent that needs to be purchased. |
| Vector® TrueVIEW® Autofluorescence Quenching Kit | A kit designed to reduce autofluorescence from various sources, including lipofuscin, collagen, and red blood cells.[4][16] | Effective across a broad spectral range and compatible with many fluorophores, including cyanine (B1664457) dyes.[4][16] | A commercial kit. |
Issue 3: Low signal-to-noise ratio where the specific signal is weak.
Q: My specific Cy5.5 signal is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?
A: A low signal-to-noise ratio can be due to a combination of weak specific staining and underlying autofluorescence.
Potential Causes and Solutions:
| Strategy | Description |
| Optimize Probe Concentration | Titrate your this compound concentration to maximize the specific signal without increasing the background.[11] |
| Use Antifade Mounting Media | Photobleaching can reduce your specific signal. Use a high-quality antifade mounting medium to preserve the fluorescence of Cy5.5. |
| Computational Subtraction Methods | If you can acquire images of an unstained control sample, you can use software to subtract the autofluorescence signal from your stained sample. Techniques include spectral unmixing and vectorial subtraction.[17][18][19] |
| Optimize Imaging Parameters | Adjust the gain and exposure time on your microscope to enhance the signal. Be careful not to saturate the detector. Use appropriate filter sets for Cy5.5 to minimize bleed-through from other channels.[20] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Reducing Lipofuscin Autofluorescence
This protocol is adapted for use with sections that have already been stained with this compound.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours and filter before use.[12][21]
-
Apply SBB: After your final wash step following this compound incubation, apply the SBB solution to your tissue sections for 10-20 minutes at room temperature.[21]
-
Wash: Briefly rinse the sections with 70% ethanol, followed by several quick rinses with PBS.[21]
-
Mount: Mount the coverslip using an appropriate antifade mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This treatment should be performed after fixation and before permeabilization and blocking.
-
Prepare Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[21]
-
Incubate: Incubate your fixed cells or tissue sections in the sodium borohydride solution for 10 minutes on ice. Repeat this step two more times with fresh solution for a total of three incubations.[21]
-
Wash: Rinse the samples thoroughly with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (permeabilization, blocking, staining with this compound).
Protocol 3: Spectral Unmixing for Autofluorescence Subtraction
This is a computational approach that requires a microscope with spectral imaging capabilities.
-
Acquire Reference Spectra:
-
Image an unstained control sample under the same imaging conditions as your experimental samples. This will provide the spectral signature of the autofluorescence.
-
Image a sample stained only with this compound to get its pure emission spectrum.
-
-
Acquire Experimental Image: Image your fully stained sample, acquiring a full spectral image (lambda stack) at each pixel.[22]
-
Perform Linear Unmixing: Use the imaging software's linear unmixing algorithm.[17][22] Provide the reference spectra for autofluorescence and Cy5.5. The software will then calculate the contribution of each spectrum to the mixed signal at each pixel and separate them into distinct channels.[17][22]
Visualizations
Caption: General experimental workflow for using this compound with optional steps for autofluorescence reduction.
References
- 1. Causes of Autofluorescence [visikol.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. biotium.com [biotium.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Sudan Black B treatment for reducing autofluorescence in human glioma tissue and improving fluorescent signals of bacterial LPS staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sudan Black B treatment uncovers the distribution of angiotensin-converting enzyme2 in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlantisbioscience.com [atlantisbioscience.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. agilent.com [agilent.com]
- 20. edmundoptics.com [edmundoptics.com]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Cy5.5 DBCO reagent is not suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.
Welcome to our technical support center. This guide addresses the common issue of high background fluorescence when using Cy5.5 DBCO for staining intracellular components of fixed and permeabilized cells. Below you will find frequently asked questions and a troubleshooting guide to help you resolve this issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background staining with this compound in my fixed and permeabilized cells?
High background staining with this compound in this application is a known issue.[1][2] Several factors contribute to this phenomenon:
-
Hydrophobic Interactions: Both the Cy5.5 dye and the dibenzocyclooctyne (DBCO) moiety possess hydrophobic properties.[3][4] Inside the complex environment of a permeabilized cell, these molecules can non-specifically bind to hydrophobic regions of intracellular proteins and membranes, leading to a strong, diffuse background signal.
-
Non-specific Binding of the DBCO Moiety: While the DBCO group is highly reactive towards azides in a bioorthogonal manner, it can also exhibit non-specific binding, particularly at high concentrations or under suboptimal blocking conditions.[3][5]
-
Reagent Aggregation: At high concentrations, this compound can form aggregates, which may become trapped within the cellular matrix, contributing to punctate and non-specific background staining.[3]
Q2: Is this compound suitable for any type of cellular staining?
Yes, this compound is an excellent reagent for labeling the surface of live cells that have been metabolically labeled with an azide-containing precursor.[6] In this context, the reagent does not need to cross the cell membrane, minimizing the chances of non-specific intracellular binding.
Q3: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for intracellular staining?
The primary difference lies in the requirement of a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly efficient but the copper (I) catalyst can be toxic to cells, which is a concern for live-cell imaging but less so for fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained alkyne like DBCO, which reacts spontaneously with azides without the need for a catalyst.[7] This makes it ideal for live-cell applications. However, the inherent properties of the DBCO reagent itself can lead to the background issues discussed here in fixed and permeabilized cells.
Q4: Are there alternative reagents to this compound for intracellular staining of azide-modified molecules?
Yes, several alternatives can provide better results for intracellular staining:
-
Smaller, more hydrophilic fluorophore-alkyne conjugates: Using a smaller and more water-soluble fluorescent alkyne for copper-catalyzed click chemistry can reduce non-specific hydrophobic interactions.
-
Alternative copper-free click chemistry reagents: Other strained alkynes with improved hydrophilicity are available and may exhibit lower non-specific binding.
-
Using a different detection strategy: Instead of a direct fluorophore-DBCO conjugate, you could use a biotin-DBCO conjugate followed by detection with a fluorescently labeled streptavidin. The smaller size of the biotin-DBCO may reduce background, and the subsequent amplification with streptavidin can enhance the specific signal.
Troubleshooting Guide: High Background with this compound
This guide provides a systematic approach to troubleshooting high background staining.
| Problem | Possible Cause | Recommended Solution |
| High, diffuse background throughout the cell | Hydrophobic interactions of this compound with intracellular components. | 1. Reduce Reagent Concentration: Titrate the this compound concentration to the lowest effective level.[8] 2. Increase Blocking: Use a robust blocking buffer (e.g., 3-5% BSA in PBS) and increase the blocking time.[3] 3. Optimize Washing: Increase the number and duration of wash steps after incubation with the this compound reagent. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help disrupt hydrophobic interactions.[3] |
| Punctate or aggregated staining pattern | Aggregation of the this compound reagent. | 1. Filter the Reagent: Before use, centrifuge the this compound solution at high speed or pass it through a 0.22 µm spin filter to remove any aggregates.[3] 2. Prepare Fresh Solutions: Always use freshly prepared solutions of the click chemistry reagents. |
| High background in negative control cells (no azide (B81097) label) | Non-specific binding of the this compound reagent. | 1. Confirm Negative Control: Ensure your negative control cells have not been treated with the azide-modified precursor. 2. Implement All Solutions Above: The strategies to reduce hydrophobic interactions and aggregation will also minimize non-specific binding in negative controls. |
| Signal-to-noise ratio is consistently low | A combination of high background and potentially weak specific signal. | 1. Consider an Alternative Reagent: As this compound is inherently problematic for this application, switching to a more suitable reagent (see FAQ Q4) is the most effective solution. 2. Amplify the Signal: If using a biotin-DBCO alternative, use a high-quality fluorescent streptavidin conjugate for signal amplification. |
Experimental Protocols & Methodologies
To minimize background, it is crucial to follow a well-optimized protocol. Below is a general workflow for intracellular click chemistry staining, highlighting critical steps.
Logical Relationship Diagram: Causes of High Background
The following diagram illustrates the key factors contributing to high background when using this compound for intracellular staining.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Validation & Comparative
Validating Cy5.5-DBCO Labeling Specificity in Microscopy: A Comparative Guide
In the realm of bioorthogonal chemistry, the copper-free click reaction between a dibenzocyclooctyne (DBCO) moiety and an azide (B81097) group has become a cornerstone for specific biomolecular labeling in living cells and complex biological systems.[1][2][3] Among the fluorescent probes utilized for this reaction, Cy5.5-DBCO has emerged as a popular choice for near-infrared (NIR) imaging, owing to its brightness and photostability.[4][5] However, rigorous validation of labeling specificity is paramount to ensure that the observed fluorescence signal accurately represents the target molecule of interest and is not an artifact of non-specific binding.
This guide provides a comprehensive comparison of Cy5.5-DBCO with spectrally similar alternatives, Alexa Fluor 680-DBCO and DyLight 680-DBCO. It further details an experimental protocol for validating the specificity of Cy5.5-DBCO labeling using microscopy and includes essential control experiments.
Performance Comparison of Near-Infrared DBCO-Conjugated Dyes
Selecting the appropriate fluorescent probe is critical for the success of any labeling experiment. The following table summarizes the key performance characteristics of Cy5.5-DBCO and its common alternatives. While direct quantitative comparisons of DBCO conjugates in microscopy are not extensively documented in the literature, the data presented is based on the known properties of the fluorophores.
| Feature | Cy5.5-DBCO | Alexa Fluor 680-DBCO | DyLight 680-DBCO |
| Excitation/Emission Maxima (nm) | ~678 / ~694 | ~679 / ~702 | ~675 / ~698 |
| Relative Brightness | High | Very High | High |
| Photostability | Good | Excellent | Good |
| Signal-to-Noise Ratio | Generally high, but can exhibit higher background in permeabilized cells.[4] | Generally very high due to high brightness and photostability.[6][7] | High |
| Non-Specific Binding | Generally low for cell surface labeling; can be problematic for intracellular targets in fixed and permeabilized cells.[4] | Generally low. | Generally low. |
| pH Sensitivity | Insensitive in the physiological range (pH 4-10).[4] | Insensitive in the physiological range. | Insensitive in the physiological range. |
Experimental Workflow for Validating Labeling Specificity
The following diagram outlines the key steps in a typical workflow for introducing azide-modified sugars into cellular glycans via metabolic labeling, followed by fluorescent detection with Cy5.5-DBCO and subsequent validation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling cellular glycans with Cy5.5-DBCO and includes critical control experiments to validate labeling specificity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Cy5.5-DBCO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5.5 and DAPI
Procedure:
-
Metabolic Labeling of Cells:
-
Seed cells on a suitable imaging dish or coverslip and allow them to adhere overnight.
-
Incubate the cells in a complete culture medium containing an optimized concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell type.
-
-
Control Groups: To validate the specificity of the labeling, the following control groups should be included:
-
Negative Control: Cells not incubated with the azide-modified sugar but subjected to all other labeling and imaging steps. This control is crucial to assess the level of non-specific binding of Cy5.5-DBCO to cellular components.
-
Positive Control: A cell line or condition known to incorporate the azide-modified sugar efficiently. This confirms that the labeling procedure is working as expected.
-
Mock-Treated Control: Cells incubated with the vehicle used to dissolve the azide-modified sugar (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent on the cells.
-
-
Copper-Free Click Chemistry Reaction:
-
Wash the cells twice with warm PBS to remove any unincorporated azide-modified sugar.
-
Incubate the cells with a solution of Cy5.5-DBCO in a complete culture medium (e.g., 10-50 µM) for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined to maximize the signal-to-noise ratio.
-
Wash the cells three times with warm PBS to remove any unbound Cy5.5-DBCO.
-
-
Fixation and Permeabilization (Optional):
-
If intracellular targets are of interest, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Note that Cy5.5-DBCO may exhibit higher background staining in permeabilized cells.[4]
-
Wash the cells twice with PBS.
-
-
Counterstaining and Mounting (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope equipped with filter sets appropriate for Cy5.5 (Excitation/Emission: ~678/~694 nm) and any counterstains used.
-
Use consistent imaging parameters (e.g., laser power, exposure time, gain) across all experimental and control groups to allow for quantitative comparison.
-
Analyze the images to quantify the fluorescence intensity and localization. The signal-to-noise ratio can be calculated by comparing the fluorescence intensity of specifically labeled structures to the background fluorescence in the negative control.
-
Logical Relationship of Controls for Specificity Validation
The following diagram illustrates the logical relationship between the different control experiments required to confidently validate the specificity of Cy5.5-DBCO labeling.
By following this comprehensive guide, researchers can confidently validate the specificity of their Cy5.5-DBCO labeling experiments, ensuring the generation of reliable and reproducible microscopy data. The inclusion of appropriate controls and the consideration of alternative fluorescent probes are essential for robust experimental design in the dynamic field of bioorthogonal chemistry.
References
- 1. chempep.com [chempep.com]
- 2. pnas.org [pnas.org]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.iu.edu [cancer.iu.edu]
A Head-to-Head Comparison of Cy5.5 DBCO and Alexa Fluor 680 DBCO for Near-Infrared (NIR) Imaging
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high-quality, reproducible data. Among the array of available dyes, Cy5.5 DBCO and Alexa Fluor 680 DBCO have emerged as prominent contenders for conjugation to biomolecules via copper-free click chemistry. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the optimal probe for your specific research needs.
This comparison focuses on the dibenzocyclooctyne (DBCO)-conjugated forms of Cy5.5 and Alexa Fluor 680, which are instrumental for strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific labeling of azide-modified biomolecules in biological systems without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.
Spectrophotometric and Physicochemical Properties
A fundamental understanding of the spectral characteristics and physical properties of each fluorophore is the first step in determining its suitability for an imaging setup. While both dyes operate in the NIR spectrum, subtle differences in their excitation and emission maxima, extinction coefficients, and quantum yields can significantly impact experimental outcomes.
| Property | This compound | Alexa Fluor 680 DBCO | Reference |
| Excitation Maximum (nm) | ~675 - 678 | ~679 | [1][2] |
| Emission Maximum (nm) | ~694 | ~702 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~183,000 | [3][4] |
| Quantum Yield | ~0.20 | ~0.36 | [3][4] |
| Molecular Weight ( g/mol ) | ~1161.34 | Not readily available for DBCO form | [1] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][5] |
| pH Sensitivity | Insensitive from pH 4 to 10 | Insensitive over a broad pH range | [1][4] |
Performance Characteristics: Brightness and Photostability
In practical applications, the brightness and photostability of a fluorophore are critical determinants of signal quality and the ability to perform longitudinal imaging studies.
Brightness , a function of both the molar extinction coefficient and the quantum yield, is a key factor in achieving a high signal-to-noise ratio. While this compound possesses a slightly higher extinction coefficient, Alexa Fluor 680 DBCO is reported to have a significantly higher quantum yield. This suggests that under similar conditions, Alexa Fluor 680 DBCO conjugates are likely to be brighter.
Photostability , or the resistance to photobleaching upon exposure to excitation light, is another crucial parameter. Studies comparing the parent dye families have consistently shown that Alexa Fluor dyes are significantly more photostable than their cyanine (B1664457) (Cy) dye counterparts.[6][7][8][9] This superior photostability allows for longer exposure times and repeated imaging sessions without significant signal loss, which is particularly advantageous for in vivo studies. Furthermore, cyanine dyes like Cy5.5 are more prone to forming non-fluorescent aggregates upon conjugation to proteins, which can quench the fluorescence signal.[6] Alexa Fluor dyes exhibit a reduced tendency for such self-quenching, leading to brighter and more reliable conjugates.[6]
In Vivo Imaging Performance: Signal-to-Background Ratio
A critical metric for in vivo imaging is the signal-to-background ratio (SBR) , which dictates the ability to distinguish the target tissue from surrounding auto-fluorescence. While direct comparative studies of the DBCO-conjugated forms of Cy5.5 and Alexa Fluor 680 are limited, a study comparing EGF-conjugated Cy5.5 with another NIR dye, IRDye 800CW, demonstrated that the dye with longer wavelength emission (IRDye 800CW) exhibited a significantly reduced background and an enhanced tumor-to-background ratio (TBR) compared to EGF-Cy5.5.[10][11] This suggests that shifting further into the NIR spectrum can improve SBR. Given that Alexa Fluor 680's emission is slightly red-shifted compared to Cy5.5, it may offer a modest advantage in reducing background fluorescence.
Experimental Protocols
The following sections outline a general methodology for the conjugation of DBCO-functionalized dyes to azide-modified antibodies and subsequent in vivo imaging.
Antibody Labeling via Copper-Free Click Chemistry
This protocol describes the labeling of an azide-modified antibody with a DBCO-conjugated fluorescent dye.
Workflow for labeling an azide-modified antibody with a DBCO-conjugated dye.
Methodology:
-
Reagent Preparation: Dissolve the azide-modified antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-5 mg/mL. Prepare a stock solution of this compound or Alexa Fluor 680 DBCO in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-dye solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C with gentle shaking.
-
Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
In Vivo NIR Imaging Protocol
This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a fluorescently labeled antibody.
General workflow for in vivo NIR imaging with a labeled antibody.
Methodology:
-
Animal Model: Utilize an appropriate tumor-bearing mouse model.
-
Probe Administration: Inject the purified, fluorescently labeled antibody conjugate intravenously (e.g., via the tail vein) at a typical dose of 1-10 nmol per mouse.
-
Imaging: At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for the selected dye.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI), such as the tumor, and a background region. Calculate the signal-to-background ratio to assess the targeting efficacy.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
Conclusion and Recommendations
Both this compound and Alexa Fluor 680 DBCO are excellent choices for NIR imaging applications that utilize copper-free click chemistry. The selection between the two will ultimately depend on the specific requirements of the experiment.
-
Alexa Fluor 680 DBCO is recommended for applications where high brightness and photostability are paramount . Its superior quantum yield and resistance to photobleaching and self-quenching make it a robust choice for quantitative and longitudinal studies.
-
This compound remains a viable and widely used alternative. Its high extinction coefficient contributes to its brightness, and it has a proven track record in a variety of in vivo imaging studies.[1]
For researchers aiming to achieve the highest possible signal-to-noise ratio and for experiments involving repeated imaging or long exposure times, the superior photophysical properties of Alexa Fluor 680 DBCO may provide a distinct advantage. It is always recommended to perform a small-scale pilot study to determine the optimal fluorophore and conjugation conditions for your specific antibody and experimental model.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Alexa Fluor and CyDye for practical DNA microarray use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Head-to-Head Comparison of Cy5.5 DBCO and IRDye 800CW for In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts the quality and reliability of in vivo imaging data. This guide provides an objective comparison of two widely used NIR dyes, Cy5.5 DBCO and IRDye 800CW, focusing on their performance, physicochemical properties, and conjugation chemistries.
The ideal NIR dye for in vivo imaging should exhibit high brightness, superior signal-to-background ratios, and favorable biodistribution and clearance profiles. Both Cy5.5, a well-established cyanine (B1664457) dye, and IRDye 800CW, a dye developed for high-performance in vivo applications, operate in the NIR window (700-900 nm) where tissue autofluorescence is minimized and light penetration is maximized. However, their distinct spectral properties and conjugation methods present different advantages for specific research applications.
Quantitative Data Summary
A direct comparison of the key photophysical and chemical properties of this compound and IRDye 800CW is essential for informed decision-making. The following table summarizes these characteristics.
| Property | This compound | IRDye 800CW NHS Ester |
| Excitation Maximum (nm) | ~678[1][2] | ~774[3] |
| Emission Maximum (nm) | ~694[1][2] | ~792 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | ~190,000[1][2] | ~240,000 (in PBS) |
| Quantum Yield (Φ) | ~0.2 - 0.28 (for Cy5.5)[4][5] | ~0.12 (in serum) |
| Molecular Weight ( g/mol ) | ~1161.3[1][2] | ~1166.2[6] |
| Stokes Shift (nm) | ~16 | ~18 |
| Reactive Group | Dibenzocyclooctyne (DBCO) | N-hydroxysuccinimide (NHS) Ester |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Chemistry | Amine-reactive (targets primary amines, e.g., lysine)[6] |
Performance in In Vivo Imaging
The ultimate test of a fluorescent dye is its performance within a living organism. Key metrics include the tumor-to-background ratio (TBR), which quantifies the specific signal from the target tissue against the non-specific signal from surrounding tissues.
Studies directly comparing targeting agents conjugated to Cy5.5 versus IRDye 800CW have shown that IRDye 800CW often provides a significantly enhanced TBR. This superiority is largely attributed to the lower autofluorescence of tissue in the 800 nm window compared to the spectral region where Cy5.5 emits. While both dyes can effectively target tumors when conjugated to a specific ligand, the reduced background signal with IRDye 800CW leads to clearer images and more sensitive detection.
For example, a comparative study using Epidermal Growth Factor (EGF) conjugated to both dyes demonstrated that while both agents targeted EGFR-positive tumors, the EGF-IRDye 800CW conjugate resulted in a significantly reduced background and a higher TBR. This suggests that for applications demanding high sensitivity and clear delineation of tumors, IRDye 800CW may offer a distinct advantage.
Furthermore, IRDye 800CW has been extensively validated in preclinical and clinical settings, with numerous studies highlighting its favorable biodistribution, low non-specific organ uptake, and clearance primarily through the kidneys.[7]
Experimental Methodologies and Workflows
Successful in vivo imaging relies on robust and well-defined experimental protocols. Below are generalized protocols for a typical tumor imaging study and the specific conjugation reactions for each dye.
General In Vivo Tumor Imaging Protocol
This protocol outlines a typical workflow for evaluating a dye-conjugated targeting molecule in a subcutaneous mouse tumor model.
-
Animal Model Preparation:
-
Appropriate mouse strains (e.g., athymic nude or SCID) are selected based on the tumor cell line.
-
Tumor cells (e.g., 1-5 million cells in sterile PBS or Matrigel) are injected subcutaneously into the flank of the mouse.
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.
-
-
Probe Preparation and Administration:
-
The fluorescent dye (this compound or IRDye 800CW) is conjugated to the targeting molecule (e.g., antibody, peptide, small molecule).
-
The final conjugate is purified to remove any free, unconjugated dye.
-
The probe is diluted in a sterile vehicle (e.g., PBS) to the desired concentration. A typical dose ranges from 1-10 nmol per mouse.
-
The probe is administered to the mouse, typically via intravenous (tail vein) injection in a volume of 100-200 µL.[8]
-
-
Image Acquisition:
-
Mice are anesthetized using a suitable anesthetic (e.g., isoflurane).[9]
-
A baseline, pre-injection image is acquired to assess background autofluorescence.
-
Mice are imaged at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to determine the optimal imaging window where tumor accumulation is high and background signal is low.[8]
-
An in vivo imaging system (IVIS) equipped with appropriate excitation lasers/filters and emission filters is used.
-
For Cy5.5: Excitation ~675 nm, Emission ~700 nm long-pass.
-
For IRDye 800CW: Excitation ~770 nm, Emission ~800 nm long-pass.
-
-
-
Ex Vivo Organ Analysis:
-
At the final time point, mice are euthanized.
-
Major organs (liver, spleen, kidneys, lungs, heart) and the tumor are dissected.[10]
-
The dissected organs and tumor are arranged in the imaging system and a final fluorescence image is acquired to confirm probe biodistribution.
-
Regions of Interest (ROIs) are drawn around the tumor and organs to quantify the average fluorescence intensity, allowing for a more precise calculation of TBR and biodistribution.
-
Conjugation Chemistry and Signaling Pathways
The method of attaching the dye to a targeting molecule is a crucial consideration. This compound and IRDye 800CW utilize fundamentally different, yet highly efficient, bioorthogonal chemistries.
This compound: Copper-Free Click Chemistry
This compound is designed for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12] This reaction occurs between the DBCO group on the dye and an azide (B81097) group, which must be introduced onto the targeting molecule. The reaction is highly specific, efficient, and biocompatible, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[12][13] This makes it an excellent choice for labeling sensitive biological molecules or for in vivo ligation applications.
IRDye 800CW NHS Ester: Amine-Reactive Labeling
The most common form of IRDye 800CW for labeling is the N-hydroxysuccinimide (NHS) ester. This reactive group efficiently forms a stable amide bond with primary amines, such as the epsilon-amine of lysine (B10760008) residues found abundantly in antibodies and other proteins.[6][14] This chemistry is robust and straightforward, making it a workhorse for protein labeling. However, it offers less site-specificity than click chemistry, as labeling can occur on any accessible lysine residue.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 1857352-95-4 | BroadPharm [broadpharm.com]
- 3. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. shop.licorbio.com [shop.licorbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. interchim.fr [interchim.fr]
- 13. chempep.com [chempep.com]
- 14. protocols.io [protocols.io]
A Guide to High-Performance Alternatives for Cy5.5 DBCO in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescent probes for copper-free click chemistry, this guide provides an objective comparison of commercially available alternatives to Cy5.5 DBCO. We delve into key performance metrics, supported by available experimental data, to facilitate an informed selection for your specific research needs.
The landscape of bioorthogonal chemistry has been revolutionized by the adebt of copper-free click chemistry, enabling the specific and efficient labeling of biomolecules in living systems without the cytotoxicity associated with copper catalysts. Dibenzocyclooctyne (DBCO) functionalized fluorescent dyes are central to this methodology. While this compound has been a popular choice for far-red fluorescence detection, a range of high-performance alternatives now offer significant advantages in terms of brightness, photostability, and signal-to-noise ratio. This guide will explore these alternatives, providing a direct comparison to aid in your experimental design.
Performance Comparison: this compound and its Alternatives
A critical evaluation of fluorescent probes for copper-free click chemistry involves a multi-faceted assessment of their spectroscopic properties, reaction kinetics, and performance in imaging applications. While Cy5.5 offers a good starting point, several alternatives in the far-red and near-infrared spectrum demonstrate superior characteristics.
Key Performance Parameters: A Quantitative Overview
To facilitate a direct comparison, the following table summarizes the key performance indicators for this compound and its prominent alternatives. Brightness is a crucial parameter for sensitivity and is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~678 | ~694 | ~190,000[1] | ~0.20[2] | 38,000 |
| Alexa Fluor 680 DBCO | ~679 | ~702 | ~184,000[3] | ~0.36[3][4] | 66,240 |
| AZDye 647 DBCO | ~648 | ~671 | ~270,000[5][6] | Data not available | Data not available |
| Cy5 DBCO | ~648 | ~671 | ~250,000[7] | ~0.20[8] | 50,000 |
| Alexa Fluor 647 DBCO | ~652 | ~668 | Data not available for DBCO conjugate | Data not available for DBCO conjugate | Data not available |
In-Depth Performance Analysis
Brightness and Photostability: For demanding applications such as single-molecule imaging or the detection of low-abundance targets, brightness and photostability are paramount. While Cy5.5 is a bright dye, Alexa Fluor 680 stands out with a significantly higher quantum yield, resulting in a calculated brightness that is approximately 1.7 times that of Cy5.5. Dyes from the Alexa Fluor family are also widely recognized for their superior resistance to photobleaching compared to traditional cyanine (B1664457) dyes. This increased photostability allows for longer exposure times and more robust time-lapse imaging experiments.
Reaction Kinetics: The strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO group and an azide (B81097) is a rapid and highly efficient bioorthogonal reaction. The second-order rate constants for this reaction are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹, and are more significantly influenced by the structure of the azide-containing molecule and the reaction conditions (e.g., solvent, temperature) than by the specific fluorophore attached to the DBCO moiety.[9] Therefore, for most applications, the reaction kinetics of the various DBCO-conjugated dyes can be considered comparable.
Signal-to-Noise Ratio (SNR): In fluorescence microscopy, achieving a high signal-to-noise ratio is critical for obtaining clear and quantifiable images. The SNR is influenced by both the brightness of the fluorophore and the level of background fluorescence. Far-red and near-infrared dyes like those discussed here are advantageous as cellular autofluorescence is significantly lower in this region of the spectrum. The superior brightness of alternatives like Alexa Fluor 680 can contribute to a higher SNR, allowing for the detection of weakly labeled structures with greater confidence.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for the labeling of live cells and proteins using DBCO-conjugated fluorescent dyes.
Protocol 1: Live Cell Labeling with DBCO-Conjugated Dyes
This protocol describes the labeling of azide-modified glycans on the surface of live cells.
Materials:
-
Azide-modified live cells (e.g., cells metabolically labeled with an azide-containing sugar)
-
DBCO-conjugated fluorescent dye (e.g., Alexa Fluor 680 DBCO)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Preparation: Culture azide-modified cells on a suitable imaging dish or plate.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media.
-
Labeling Reaction: Prepare a working solution of the DBCO-conjugated dye in live cell imaging buffer at a final concentration of 5-20 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.
Protocol 2: Labeling of Azide-Modified Proteins in Solution
This protocol outlines the general procedure for labeling a purified protein containing an azide modification.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
DBCO-conjugated fluorescent dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Dye Stock Solution: Dissolve the DBCO-conjugated dye in DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using a spectrophotometer.
Visualizing the Workflow
To further clarify the experimental process and the underlying chemical principles, the following diagrams illustrate the copper-free click chemistry reaction and a typical experimental workflow for cell labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. DBCO-AZDye647, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy5 DBCO | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. RSC - Page load error [pubs.rsc.org]
Quantifying the Degree of Labeling of Cy5.5 DBCO Conjugates: A Comparative Guide
For researchers and professionals in drug development, the precise quantification of fluorescent labeling is paramount for the consistency and reliability of experimental outcomes. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a biomolecule, directly influences the fluorescence signal intensity and the functional integrity of the conjugate.[1] This guide provides a comprehensive comparison and detailed protocols for quantifying the DOL of Cy5.5 DBCO conjugates, a popular choice for near-infrared (NIR) applications, and compares its performance with relevant alternatives.
This compound is a bright and photostable NIR fluorescent probe.[2] Its dibenzocyclooctyne (DBCO) group facilitates a copper-free "click chemistry" reaction with azide-modified biomolecules, forming a stable triazole linkage.[2][3] This bioorthogonal conjugation method is highly specific and efficient. The fluorescence of this compound is largely insensitive to pH changes between 4 and 10, a desirable characteristic for various biological assays.[2]
Comparative Performance of Fluorescent Dyes
While Cy5.5 is a robust dye, alternatives exist that may offer advantages in specific applications. Alexa Fluor dyes, for instance, are known for their exceptional photostability and brightness.[4][5] Studies have shown that Alexa Fluor 647, which is spectrally similar to Cy5, can be conjugated to proteins at a high DOL with less fluorescence quenching compared to Cy5.[4][6][7] This is attributed to a reduced tendency for dye aggregation on the protein surface.[4][8]
Key Performance Parameters:
| Property | This compound | Alexa Fluor 680 (Spectral Alternative) | Alexa Fluor 647 (Common Alternative) |
| Excitation Maximum (nm) | ~678 | ~679 | ~650 |
| Emission Maximum (nm) | ~694 | ~702 | ~668 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~190,000 | ~184,000 | ~270,000 |
| Quantum Yield | High | High | Very High |
| Photostability | High | Very High | Very High |
| pH Sensitivity | Low (pH 4-10) | Low | Low |
Note: The molar extinction coefficient and correction factor for dyes can vary slightly between manufacturers. It is recommended to use the values provided by the specific vendor of the dye.[9]
Principle of DOL Calculation
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the dye (e.g., ~678 nm for Cy5.5).[9] The Beer-Lambert law is then applied to calculate the molar concentrations of the protein and the dye. A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. thermofisher.com [thermofisher.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Preserving Protein Integrity: A Comparative Guide to Cy5.5 DBCO Labeling
For researchers, scientists, and drug development professionals, the accurate assessment of protein function post-labeling is paramount. The choice of fluorescent dye and conjugation chemistry can significantly influence the biological activity of a protein, impacting experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of Cy5.5 DBCO, a popular near-infrared dye utilized in copper-free click chemistry, with traditional labeling methods, focusing on the preservation of protein function.
The advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules. Among these techniques, the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has gained prominence for its ability to label proteins with minimal disruption to their native structure and function. Cy5.5, a bright and photostable cyanine (B1664457) dye, conjugated to dibenzocyclooctyne (DBCO), is a key reagent in this methodology, enabling the efficient labeling of azide-modified proteins.
Minimal Functional Impact: The Advantage of Bioorthogonal Labeling
Traditional protein labeling methods, such as those utilizing N-hydroxysuccinimide (NHS) esters, target primary amines on lysine (B10760008) residues and the N-terminus. While effective, this approach can lead to heterogeneous labeling and, in some cases, a significant loss of protein function due to modification of critical residues within active sites or binding interfaces.
In contrast, the site-specific nature of this compound labeling, which targets an azide (B81097) group introduced at a specific location within the protein, offers a significant advantage. This precision minimizes the risk of altering the protein's conformational integrity and biological activity. While direct quantitative comparisons in the literature are still emerging, the consensus within the scientific community is that the bioorthogonal approach is less likely to interfere with protein function. This is attributed to the mild reaction conditions and the inert nature of the azide and DBCO moieties with native biological functional groups.
Comparative Data on Protein Function Post-Labeling
To provide a clearer understanding of the impact of different labeling strategies, the following tables summarize hypothetical, yet representative, quantitative data on key protein functions. This data is based on the expected outcomes from the principles of bioorthogonal versus non-specific labeling.
Table 1: Comparison of Enzymatic Activity
| Labeling Method | Enzyme | Labeled Protein Activity (% of Unlabeled) | Key Observations |
| This compound (Site-Specific) | Lysozyme | 95% | Minimal impact on catalytic efficiency due to targeted labeling away from the active site. |
| Cy5.5 NHS Ester (Non-Specific) | Lysozyme | 65% | Significant reduction in activity likely due to modification of lysine residues near the active site. |
| Unlabeled Control | Lysozyme | 100% | Baseline enzymatic activity. |
Table 2: Comparison of Binding Affinity (Kd)
| Labeling Method | Protein Pair | Kd (nM) of Labeled Protein | Fold Change vs. Unlabeled | Key Observations |
| This compound (Site-Specific) | Antibody - Antigen | 1.2 | 1.1 | Negligible change in binding affinity, indicating the binding site remains unobstructed. |
| Cy5.5 NHS Ester (Non-Specific) | Antibody - Antigen | 5.8 | 5.3 | Marked decrease in affinity, suggesting labeling interfered with the antigen-binding site. |
| Unlabeled Control | Antibody - Antigen | 1.1 | - | Baseline binding affinity. |
Experimental Methodologies
To ensure the reproducibility and accuracy of such comparative studies, detailed experimental protocols are essential.
Protocol 1: Site-Specific Labeling of Azide-Modified Protein with this compound
This protocol outlines the steps for labeling a protein containing a genetically incorporated azide-bearing unnatural amino acid.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer to a concentration of 1-5 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~675 nm (for Cy5.5 concentration).
Protocol 2: Assessment of Enzymatic Activity
This protocol describes a general method for comparing the kinetic parameters of a labeled enzyme to its unlabeled counterpart using a fluorogenic substrate.
Materials:
-
Unlabeled enzyme
-
This compound-labeled enzyme
-
Fluorogenic enzyme substrate
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of both the unlabeled and labeled enzyme in assay buffer.
-
Substrate Preparation: Prepare a range of substrate concentrations in assay buffer.
-
Kinetic Assay: In a microplate, mix the enzyme solutions with the substrate solutions to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the progress curves. Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the labeled and unlabeled enzyme.
Protocol 3: Assessment of Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol details the use of SPR to measure the binding affinity of a labeled protein to its interaction partner.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Unlabeled protein (ligand)
-
This compound-labeled protein (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the unlabeled protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the this compound-labeled protein (analyte) in running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface. Record the binding response in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). Compare the Kd value of the labeled protein to that of the unlabeled protein (if determined in a separate experiment).
Visualizing the Workflow and Concepts
To further clarify the processes and relationships described, the following diagrams are provided.
Figure 1. Workflow for this compound protein labeling and functional assessment.
Figure 2. Conceptual diagram of bioorthogonal labeling preserving protein function.
A Comparative Guide to Near-Infrared Dyes: Cy5.5 DBCO vs. Alexa Fluor® 680, DyLight® 680, and IRDye® 680
In the rapidly advancing fields of biomedical research and drug development, the precise detection and visualization of biomolecules are paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for a variety of applications, including fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging, owing to their ability to minimize background autofluorescence from biological samples. This guide provides a comprehensive comparison of four spectrally similar NIR dyes: Cy5.5 DBCO, Alexa Fluor® 680, DyLight® 680, and IRDye® 680.
This comparison focuses on their key performance characteristics, including photophysical properties, conjugation chemistries, and reported performance in various applications, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific experimental needs.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its spectral characteristics and brightness. The following table summarizes the key photophysical properties of this compound, Alexa Fluor® 680, DyLight® 680, and IRDye® 680. Brightness is a critical parameter for sensitivity and is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield.
| Property | This compound | Alexa Fluor® 680 | DyLight® 680 | IRDye® 680RD | IRDye® 680LT |
| Excitation Max (nm) | ~678[1][2] | ~679[3][4] | ~682-692[5][6] | ~680[7][8] | ~676[9] |
| Emission Max (nm) | ~694[1][2] | ~702[3][4] | ~712-715[5][6] | ~694[7][8] | ~693[9] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~190,000[1][2] | ~184,000[3][4] | ~140,000[5][6] | Not specified | ~250,000[10] |
| Quantum Yield (Φ) | Not specified | ~0.36[3][4][11] | Not specified | Not specified | Not specified |
| Relative Brightness | Bright[1][12] | Bright[13] | Bright[14][15] | Not specified | Brighter than Alexa Fluor® 680[10] |
| Photostability | Photostable[1][12] | More photostable than Cy dyes[16] | Photostable[14] | Not specified | More photostable than Alexa Fluor® 680[10] |
Conjugation Chemistries: Choosing the Right Labeling Strategy
The method of attaching the fluorescent dye to a biomolecule is a critical consideration. This compound utilizes a distinct bioorthogonal chemistry compared to the other three dyes, which primarily employ amine-reactive chemistries.
This compound: Copper-Free Click Chemistry
Cy5.5 is functionalized with a dibenzocyclooctyne (DBCO) group, which enables its conjugation to azide-modified biomolecules via a copper-free click chemistry reaction, also known as a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][12] This approach is highly specific and bioorthogonal, meaning the reaction occurs efficiently under physiological conditions without interfering with other functional groups found in biological systems. The absence of a cytotoxic copper catalyst makes it particularly suitable for in vivo applications and the labeling of sensitive biological samples.[1][12]
Alexa Fluor® 680, DyLight® 680, and IRDye® 680: Amine-Reactive Labeling
These three dyes are most commonly available as N-hydroxysuccinimide (NHS) esters. This reactive group readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins and other biomolecules to form stable amide bonds.[6] This is a robust and widely used method for protein labeling. The reaction is typically performed in a buffer with a slightly alkaline pH (8.0-9.0) to ensure that the primary amines are deprotonated and thus reactive.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for protein labeling using copper-free click chemistry and amine-reactive NHS esters.
Protocol 1: Protein Labeling with this compound (Copper-Free Click Chemistry)
This protocol assumes the protein of interest has been pre-functionalized with an azide (B81097) group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Dye: Dissolve this compound in DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 2-4 fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5).
Protocol 2: Antibody Labeling with Alexa Fluor® 680, DyLight® 680, or IRDye® 680 NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Dye-NHS ester dissolved in anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the dye-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-20 fold molar excess of the dissolved dye to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add the quenching solution to stop the reaction and incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion column.
-
Characterization: Calculate the degree of labeling by measuring the absorbance at 280 nm and the respective absorbance maximum of the dye.
Performance in Applications: Key Considerations
-
Brightness and Photostability: For imaging applications that require long exposure times or intense illumination, such as super-resolution microscopy or time-lapse imaging, photostability is a critical factor. IRDye® 680LT is reported to be both brighter and more photostable than Alexa Fluor® 680.[10] Alexa Fluor® 680, in turn, is generally considered more photostable than cyanine (B1664457) dyes like Cy5.5.[16][17]
-
In Vivo Imaging: The bioorthogonality of the copper-free click chemistry makes this compound an excellent choice for in vivo labeling studies where the presence of copper could be toxic.
-
Multiplexing: The distinct emission spectra of these dyes allow for their use in multiplexing experiments with other fluorophores. Careful selection of filters is necessary to minimize spectral overlap.
-
Western Blotting: The high brightness and stability of IRDye® 680LT and DyLight® 680 make them well-suited for fluorescent Western blotting, enabling sensitive and quantitative detection of proteins.[10][14]
Conclusion
The choice between this compound, Alexa Fluor® 680, DyLight® 680, and IRDye® 680 depends on the specific requirements of the experiment.
-
This compound is the dye of choice for applications requiring bioorthogonal, copper-free conjugation, particularly in living systems.
-
Alexa Fluor® 680 is a well-established and versatile dye with a good balance of brightness and photostability, suitable for a wide range of applications.
-
DyLight® 680 offers a reliable and bright alternative for standard immunofluorescence and other labeling applications.
-
IRDye® 680 , particularly the 680LT variant, appears to offer superior brightness and photostability, making it a strong candidate for demanding imaging applications and quantitative Western blotting.[10]
Researchers should carefully consider the photophysical properties, conjugation chemistry, and the specific demands of their experimental setup to make an informed decision and achieve optimal results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. interchim.fr [interchim.fr]
- 4. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 6. thermofisher.com [thermofisher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. protocols.io [protocols.io]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy5.5 DBCO: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of Cy5.5 DBCO, a fluorescent dye commonly used in bioconjugation and imaging studies.
Adherence to proper disposal protocols for chemical reagents like this compound is critical to minimize environmental impact and maintain a safe working environment. While not classified as an acutely hazardous substance, this compound should be handled as a chemical waste product and disposed of through appropriate channels.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the proper personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Lab Coat: To shield skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct skin contact.
All handling and preparation for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular solid waste.[1]
Waste Segregation and Collection
Proper segregation of waste is the first critical step. Different forms of this compound waste should be collected in separate, clearly labeled containers.
-
Unused or Expired Solid this compound:
-
Collect the solid powder in a dedicated, sealed, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "Cy5.5 Dibenzocyclooctyne (DBCO)," and the approximate quantity.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Plastic is often preferred for waste storage.
-
Do not mix with other incompatible chemical waste streams.
-
Label the container with "Hazardous Waste," the full chemical name "Cy5.5 Dibenzocyclooctyne (DBCO) solution," the solvent(s) used (e.g., DMSO, DMF, water), and the estimated concentration.
-
-
Contaminated Labware and PPE:
-
Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, weighing paper, and contaminated gloves, in a designated solid chemical waste container.
-
This container should be clearly labeled as "Hazardous Waste - this compound Contaminated Materials."
-
Storage Pending Disposal
Proper storage of chemical waste is crucial to prevent accidents and ensure compliance with safety regulations.
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Store the sealed waste containers in a designated and secure chemical waste storage area.
-
This area should be well-ventilated and away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Arranging for Professional Disposal
The final step is to arrange for the collection and disposal of the waste by a qualified service.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
Follow their specific instructions for packaging and labeling for transport.
Quantitative Data Summary
For effective waste management and communication with disposal services, it is important to quantify the waste generated.
| Waste Type | Container Type | Recommended Labeling |
| Solid this compound | Sealed, chemically compatible container | "Hazardous Waste: Solid Cy5.5 Dibenzocyclooctyne (DBCO)" |
| Liquid this compound | Leak-proof, chemically compatible container | "Hazardous Waste: Liquid Cy5.5 Dibenzocyclooctyne (DBCO) in [Solvent]" |
| Contaminated Materials | Designated solid chemical waste container | "Hazardous Waste: this compound Contaminated Labware and PPE" |
Experimental Protocols
The procedures outlined above are based on standard laboratory chemical waste management protocols. For specific experimental protocols involving this compound, always refer to the manufacturer's instructions and your institution's specific safety guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of responsibility and trust in your research endeavors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5 DBCO
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Cy5.5 DBCO, a fluorescent probe utilized in copper-free click chemistry applications. Adherence to these protocols is crucial for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact.
Physicochemical and Hazard Summary of this compound
| Property | Value | Reference |
| Appearance | Blue solid | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage | -20°C, desiccated and protected from light | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP302 + P352: IF ON SKIN: Wash with plenty of waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound in its solid form and when in solution. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good chemical resistance. Gloves should be inspected before use and changed immediately upon contamination. |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing. |
| Closed-toe Shoes | Required at all times in the laboratory to protect feet from spills. |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol: Labeling an Azide-Containing Molecule
This protocol outlines a general procedure for the conjugation of this compound to an azide-functionalized molecule.
1. Preparation of Stock Solution:
- Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
- In a chemical fume hood, carefully weigh the desired amount of this compound.
- Dissolve the solid in an appropriate solvent such as DMSO or DMF to a final concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 1.16 mg of this compound (MW: 1161.34 g/mol ) in 100 µL of DMSO.[1]
- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.
2. Conjugation Reaction:
- In a suitable reaction vessel, dissolve your azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
- Add the this compound stock solution to the azide-containing molecule. A molar excess of the this compound (e.g., 1.5 to 3-fold) is typically used.
- Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight. The reaction is copper-free.[1]
- Protect the reaction mixture from light.
3. Purification of the Conjugate:
- The purification method will depend on the nature of the labeled molecule. Common methods include:
- Size-exclusion chromatography (e.g., Sephadex G-25): for macromolecules like proteins.
- Dialysis: for macromolecules.
- Reverse-phase HPLC: for small molecules and peptides.
Signaling Pathway: Copper-Free Click Chemistry
Caption: Copper-free click chemistry reaction.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste:
-
Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container.
-
Organic solvent solutions (e.g., DMSO, DMF) must be collected in a separate, compatible hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual dye. The rinsate should be collected as hazardous liquid waste.
-
Subsequently, wash with soap and water.
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
